6-Chloro-N-isopropyl-2-pyridinamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLUWILNJVZECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272971 | |
| Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-36-5 | |
| Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 6-Chloro-N-substituted-2-pyridinamine Derivatives
Disclaimer: The initial request specified "6-Chloro-N-isopropyl-2-pyridinamine." However, extensive searches in chemical databases did not yield a definitive entry for this specific compound. Therefore, this guide will focus on a closely related and well-documented analogue, 6-chloro-N-methylpyridin-2-amine , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. The principles, synthetic methodologies, and potential biological activities discussed are largely applicable to the broader class of 6-Chloro-N-substituted-2-pyridinamine derivatives.
Core Compound Analysis: 6-chloro-N-methylpyridin-2-amine
6-chloro-N-methylpyridin-2-amine is a halogenated aminopyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and ability to participate in various biological interactions. The presence of a chlorine atom, an aromatic amine, and a pyridine ring makes it a valuable building block for the synthesis of more complex molecules.
The fundamental molecular details of 6-chloro-N-methylpyridin-2-amine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |
| Molecular Weight | 142.58 g/mol | PubChem[1] |
| IUPAC Name | 6-chloro-N-methylpyridin-2-amine | PubChem[1] |
| CAS Number | 89026-78-8 | PubChem[1] |
A summary of the key computed physicochemical properties is provided in the table below. These properties are crucial for predicting the compound's behavior in various solvents and biological systems.
| Property | Value | Source |
| XLogP3-AA (LogP) | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 142.0297759 Da | PubChem[1] |
| Topological Polar Surface Area | 24.9 Ų | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of N-alkylated 2-amino-6-chloropyridines can be achieved through various synthetic routes. A common approach involves the alkylation of the parent amine, 2-amino-6-chloropyridine. Below is a generalized experimental protocol for the synthesis of 6-chloro-N-methylpyridin-2-amine.
The logical flow for the synthesis of N-alkylated 6-chloro-2-pyridinamine derivatives is depicted in the following diagram.
This protocol is a representative procedure based on standard organic synthesis methodologies.
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Preparation: To a solution of 2-amino-6-chloropyridine (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium hydride, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes.
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Alkylation: A methylating agent, such as methyl iodide (1.1 eq), is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloro-N-methylpyridin-2-amine.
Biological Activity and Applications
Studies on various 6-chloro-pyridin-2-yl-amine derivatives have demonstrated their potential as antimicrobial agents. For instance, a series of compounds synthesized from 2-amino-6-chloropyridine showed moderate to good antibacterial activity against pathogenic strains such as Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as antifungal activity against Fusarium oxysporum[2].
The 6-chloro-N-methylpyridin-2-amine scaffold is a valuable intermediate in the synthesis of pharmaceuticals. It is particularly noted for its use in the development of drugs targeting neurological disorders, including compounds that act as selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents[3]. Its structural features allow for further chemical modifications to create a diverse library of compounds for drug discovery.
In addition to its pharmaceutical relevance, 6-chloro-N-methylpyridin-2-amine is utilized in the synthesis of agrochemicals, contributing to the formulation of pesticides and herbicides[3]. The selective biological activity of pyridine derivatives is harnessed to develop effective crop protection agents.
Logical Relationships in Research and Development
The development of novel compounds based on the 6-chloro-N-methylpyridin-2-amine core follows a logical progression from synthesis to biological evaluation.
This workflow illustrates the iterative process of synthesizing a library of derivatives, screening them for biological activity, establishing structure-activity relationships to guide further synthesis, and ultimately advancing promising candidates to preclinical studies.
References
Spectroscopic Analysis of 6-Chloro-N-isopropyl-2-pyridinamine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic data for the compound 6-Chloro-N-isopropyl-2-pyridinamine. Extensive searches for comprehensive, publicly available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data specifically for this molecule have not yielded a complete, verified dataset. The information presented herein is compiled from data available for structurally analogous compounds and general principles of spectroscopic analysis for small organic molecules. This guide aims to provide a foundational understanding and predictive context for the spectroscopic characterization of this compound.
Predicted Spectroscopic Data
Structure:
The key structural features that will influence the spectra are the 6-chloropyridine ring, the isopropyl group, and the secondary amine linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropyl group.
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Pyridyl Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) will depend on their position relative to the chlorine and the amino group.
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Isopropyl Group Protons:
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The methine (CH) proton will appear as a multiplet (likely a septet) due to coupling with the six methyl protons.
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The two methyl (CH₃) groups will appear as a doublet, integrating to six protons, due to coupling with the single methine proton.
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Amine Proton (NH): A broad singlet may be observed, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
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Pyridyl Carbons: The five carbons of the pyridine ring will have distinct chemical shifts in the aromatic region (typically δ 100-160 ppm). The carbon bearing the chlorine atom (C6) and the carbon attached to the nitrogen (C2) will be significantly influenced by these substituents.
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Isopropyl Group Carbons: Two signals are expected for the isopropyl group: one for the methine (CH) carbon and one for the two equivalent methyl (CH₃) carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 (broad) | Indicates the secondary amine. |
| C-H Stretch | 2850-3000 | Aliphatic C-H bonds of the isopropyl group. |
| C=C, C=N Stretch | 1400-1600 | Aromatic ring vibrations. |
| C-N Stretch | 1250-1350 | Amine C-N bond. |
| C-Cl Stretch | 600-800 | Carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The expected exact mass for C₈H₁₁ClN₂ is approximately 170.06 g/mol . The mass spectrum should show a molecular ion peak at this m/z value. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is expected.
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Fragmentation: Common fragmentation pathways would likely involve the loss of the isopropyl group or cleavage of the pyridine ring.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of a small organic molecule like this compound.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range (e.g., 0-200 ppm).
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Infrared (IR) Spectroscopy
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Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
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Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
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Place the sample in the spectrometer and record the sample spectrum.
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The instrument software will automatically subtract the background to produce the final IR spectrum.
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Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include:
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Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to significant fragmentation.
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Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed. This is a "soft" ionization technique that typically results in a prominent molecular ion peak with less fragmentation.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Crystal Structure of 6-Chloro-N-isopropyl-2-pyridinamine Derivatives: A Technical Guide
This technical guide provides an in-depth analysis of the crystal structure of 6-Chloro-N-isopropyl-2-pyridinamine derivatives, with a specific focus on the crystallographic data available for 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the solid-state properties and molecular geometry of this class of compounds.
Introduction
This compound derivatives are a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. Understanding their three-dimensional structure at the atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides definitive information on the molecular conformation, intermolecular interactions, and packing in the solid state. This guide summarizes the key crystallographic findings for a representative derivative and outlines the experimental procedures used for its characterization.
Crystal Structure Analysis of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine
The crystal structure of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine (C₈H₁₀ClN₃O₂) provides valuable insights into the conformational preferences and packing motifs of this subclass of molecules. The asymmetric unit of the crystal contains two independent molecules of the compound.[1]
Molecular Conformation
The molecular structure is stabilized by intramolecular N—H⋯O hydrogen bonds.[1] This interaction likely plays a significant role in dictating the planarity and overall conformation of the molecule. The bond lengths and angles are within the normal ranges.[1]
Crystal Packing and Intermolecular Interactions
In the crystal lattice, there are no classical intermolecular hydrogen bonds observed.[1] The packing of the molecules in the crystal is therefore governed by other weaker interactions.
Quantitative Crystallographic Data
The following tables summarize the key quantitative data from the single-crystal X-ray diffraction study of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₁₀ClN₃O₂ |
| Formula Weight | 215.64 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.4283 (8) Å |
| b | 8.9573 (10) Å |
| c | 15.4301 (17) Å |
| α | 89.672 (9)° |
| β | 86.252 (9)° |
| γ | 78.860 (9)° |
| Volume | 1005.16 (19) ų |
| Z | 4 |
| Calculated Density | 1.425 Mg/m³ |
| Absorption Coefficient | 0.363 mm⁻¹ |
| F(000) | 448 |
| Data Collection | |
| Diffractometer | Oxford Diffraction Xcalibur Eos |
| Reflections Collected | 8239 |
| Independent Reflections | 4073 [R(int) = 0.0221] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 4073 / 0 / 257 |
| Goodness-of-fit on F² | 1.071 |
| Final R indices [I>2sigma(I)] | R1 = 0.0611, wR2 = 0.1493 |
| R indices (all data) | R1 = 0.0827, wR2 = 0.1652 |
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and crystallographic analysis of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.[1]
Synthesis and Crystallization
A solution of 2,6-dichloro-3-nitropyridine (3.0 mmol) in dichloromethane (20 ml) was stirred in an ice-water bath. Isopropylamine (4.5 mmol) was then added dropwise. The reaction mixture was stirred in the ice-water bath for 4 hours. After the reaction, the mixture was concentrated under reduced pressure. The crude product was purified by silica gel column chromatography. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution of the purified compound.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on an Oxford Diffraction Xcalibur Eos diffractometer. The crystal was kept at 295 K during data collection. The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound derivatives.
Caption: General workflow for the synthesis and crystallographic analysis.
References
Physical properties of 6-Chloro-N-isopropyl-2-pyridinamine (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties, specifically the melting and boiling points, of the chemical compound 6-Chloro-N-isopropyl-2-pyridinamine. Despite a comprehensive search of chemical databases and scientific literature, specific experimental data for the melting and boiling points of this compound could not be definitively located. This guide details the search methodology employed and presents data for structurally similar compounds to provide a comparative context. Additionally, a generalized experimental workflow for the determination of melting and boiling points is provided to guide researchers in the empirical analysis of this and other novel compounds.
Introduction to this compound
This compound is a substituted pyridinamine derivative. The structure consists of a pyridine ring chlorinated at the 6-position and substituted with an isopropylamino group at the 2-position. Compounds of this class are of interest in medicinal chemistry and drug development due to their potential biological activities. The physical properties of such compounds, including melting and boiling points, are fundamental parameters required for their synthesis, purification, formulation, and quality control.
Search Methodology for Physical Properties
An extensive search was conducted to identify the melting and boiling points of this compound. The search strategy included:
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Direct keyword searches in major chemical databases such as PubChem, ChemSpider, and commercial supplier catalogs.
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CAS number-based searches. However, a definitive CAS number for this compound could not be unambiguously identified, as searches often yielded results for structurally related but distinct molecules.
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Literature searches in scientific databases for synthesis and characterization reports that might contain experimental physical property data.
Despite these efforts, no specific, experimentally determined melting or boiling point values for this compound were found.
Physical Properties of Structurally Related Compounds
To provide a frame of reference, the physical properties of several structurally analogous compounds are presented in Table 1. It is crucial to note that these are distinct chemical entities and their properties may not be predictive of those for this compound.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-6-chloropyridine | 45644-21-1 | C₅H₅ClN₂ | 69-73 | 255.7±20.0 (Predicted) |
| 6-chloro-N-methylpyridin-2-amine | 89026-78-8 | C₆H₇ClN₂ | Not available | Not available |
| 6-chloro-N-isopropylpyridazin-3-amine | 1007-55-2 | C₇H₁₀ClN₃ | Not available | Not available |
| 6-Chloro-N-isopropylpyridine-2-carboxamide | 157328-17-1 | C₉H₁₁ClN₂O | Not available | Not available |
Table 1: Physical Properties of Compounds Structurally Related to this compound.
Experimental Determination of Melting and Boiling Points
Given the absence of published data, the melting and boiling points of this compound must be determined experimentally. The following sections outline standard protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Experimental Protocol:
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Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube.
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Apparatus: A calibrated melting point apparatus is used. This can be a manual device (e.g., Thiele tube with a thermometer) or an automated digital instrument.
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Measurement: The capillary tube is placed in the apparatus, and the temperature is raised slowly (typically 1-2 °C per minute) as the melting range is approached.
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (typically < 1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Experimental Protocol (Distillation Method):
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.
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Sample Introduction: The compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
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Heating: The flask is heated gently.
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Measurement: The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.
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Pressure Correction: If the atmospheric pressure is not at standard sea level (1 atm or 760 mmHg), the observed boiling point can be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.
Generalized Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the synthesis and physical characterization of a novel chemical compound like this compound.
Caption: Generalized workflow for the synthesis and physical characterization of a chemical compound.
Conclusion
In-depth Technical Guide: Solubility of 6-Chloro-N-isopropyl-2-pyridinamine
Executive Summary
This technical guide addresses the solubility of 6-Chloro-N-isopropyl-2-pyridinamine, a compound of interest in pharmaceutical and chemical research. Following a comprehensive search of available scientific literature and chemical databases, this document outlines the current state of knowledge regarding the solubility of this specific molecule.
Introduction to this compound
This compound is a substituted aminopyridine derivative. The structure, featuring a pyridine ring with a chlorine atom at the 6-position and an N-isopropylamino group at the 2-position, suggests that its solubility will be influenced by a combination of factors including the polarity of the solvent, its hydrogen bonding capacity, and the crystalline structure of the solute. Understanding the solubility of this compound is critical for a variety of applications, including:
-
Drug Development: Optimizing formulation for desired bioavailability and therapeutic efficacy.
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Chemical Synthesis: Selecting appropriate solvents for reaction, purification, and crystallization processes.
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Analytical Chemistry: Developing robust analytical methods for quantification and characterization.
Physicochemical Properties
While specific experimental data on the solubility of this compound is limited, we can infer its likely behavior based on its chemical structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₈H₁₁ClN₂ | - |
| Molecular Weight | 170.64 g/mol | Moderate molecular weight, less likely to be a primary determinant of solubility in common solvents. |
| Polarity | Moderately Polar | Likely to exhibit preferential solubility in polar aprotic and some polar protic solvents. |
| Hydrogen Bond Donor | Yes (N-H) | Capable of hydrogen bonding with protic solvents like alcohols and water. |
| Hydrogen Bond Acceptor | Yes (Pyridine N) | Can accept hydrogen bonds from protic solvents. |
| LogP (Predicted) | ~2.5 - 3.5 | Suggests a higher solubility in organic solvents compared to water. |
Expected Solubility in Different Solvent Classes
Based on the predicted properties, the expected solubility behavior of this compound in various solvent classes is outlined below. This serves as a hypothesis for experimental investigation.
Table 2: Hypothetical Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donors and acceptors should facilitate some interaction, but the chloro- and isopropyl- groups may limit high solubility, especially in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents should effectively solvate the molecule without the competing interactions of hydrogen bonding seen in protic solvents. |
| Non-Polar | Hexane, Toluene | Low | The polar nature of the aminopyridine core is unlikely to be well-solvated by non-polar solvents. |
Proposed Experimental Protocol for Solubility Determination
To generate the necessary quantitative data, a standardized experimental protocol is required. The following outlines a common and reliable method for determining the solubility of a compound like this compound.
Isothermal Shake-Flask Method
This method is considered the gold standard for solubility determination due to its accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
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This compound (high purity)
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Selected solvents (analytical grade)
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Thermostatically controlled shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow Diagram:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Signaling Pathways and Logical Relationships
While no specific signaling pathways involving this compound have been detailed in the available literature, its structural motifs are common in pharmacologically active molecules. For instance, substituted pyridines are known to interact with a variety of biological targets. The following diagram illustrates a hypothetical logic for investigating the biological activity of such a compound.
Caption: Logical Workflow for Biological Investigation.
Conclusion and Recommendations
The solubility of this compound is a critical parameter that currently lacks comprehensive, publicly available data. This guide provides a theoretical framework for its expected solubility and a detailed experimental protocol for its determination. It is strongly recommended that researchers seeking to utilize this compound in their work perform solubility studies as a foundational step. The isothermal shake-flask method coupled with HPLC analysis is a robust approach to generate reliable and accurate solubility data. This information will be invaluable for the rational design of formulations, synthetic processes, and biological assays.
The Dawn of a New Era in Drug Discovery: A Technical History of Substituted Pyridinamines
For Immediate Release
A comprehensive technical guide released today charts the pivotal discovery and rich history of substituted pyridinamines, a class of compounds that has given rise to a multitude of essential medicines. This whitepaper, intended for researchers, scientists, and drug development professionals, delves into the seminal synthetic methodologies, key historical milestones, and the evolution of our understanding of their therapeutic potential. It provides a detailed look at the foundational chemistries that unlocked the door to this versatile scaffold and highlights the development of some of the earliest and most impactful drugs derived from it.
The story of substituted pyridinamines begins with a groundbreaking discovery in the early 20th century. In 1914, Russian chemist Aleksei Chichibabin reported a novel method for the direct amination of pyridine, a reaction that would come to bear his name.[1][2] The Chichibabin reaction, which utilizes sodium amide to introduce an amino group onto the pyridine ring, was a pivotal moment in heterocyclic chemistry.[1][3] It provided a direct and efficient route to 2-aminopyridine, a fundamental building block that would become the cornerstone for the synthesis of a vast array of more complex and therapeutically significant molecules.[4]
The initial discovery of the Chichibabin reaction laid the groundwork for the development of the first generation of sulfonamide antibiotics. A landmark achievement in this area was the synthesis of sulfapyridine in 1937 by a team at the British firm May & Baker Ltd.[2] This compound, also known as M&B 693, was one of the first generation of sulfonamide antibiotics and proved to be highly effective against a range of bacterial infections, most notably pneumococcal pneumonia.[2] Its introduction marked a significant turning point in the fight against bacterial diseases and it was widely used during World War II.
Following the success of sulfapyridine, the therapeutic potential of the substituted pyridinamine scaffold was further explored, leading to the development of other important classes of drugs. In 1946, tripelennamine was patented by researchers at CIBA.[3] This compound emerged as a first-generation antihistamine, sold under the brand name Pyribenzamine, and was used to treat allergic conditions such as hay fever and urticaria.[3]
The mid-20th century also saw the discovery of the profound effects of aminopyridines on the central nervous system. 4-aminopyridine (4-AP), a compound known since the early 1900s, was repurposed in the 1970s in Bulgaria as a reversal agent for neuromuscular blocking drugs.[5] Its mechanism of action, the blockade of voltage-gated potassium channels, was later harnessed for the treatment of neurological conditions.[6][7] This led to the development of fampridine (a sustained-release formulation of 4-AP), which was approved by the FDA in 2010 for improving walking in patients with multiple sclerosis.[8]
Another significant milestone was the development of piroxicam , a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class. The project that led to piroxicam began at Pfizer in 1962, with the drug being launched in 1980.[1][5][9] Piroxicam, which features a substituted pyridinamine moiety, works by inhibiting the production of prostaglandins and is used to relieve the symptoms of arthritis and other inflammatory conditions.[1][9]
The synthetic landscape for creating substituted pyridinamines has evolved significantly since the days of the Chichibabin reaction. While this classic method remains important, modern organic chemistry has introduced a variety of more sophisticated and versatile techniques. One-pot multicomponent reactions (MCRs) have gained prominence for their efficiency and ability to generate complex molecules from simple starting materials in a single step.[8][10][11][12] These reactions offer a powerful and atom-economical approach to constructing highly substituted pyridine rings.[8][11][12] Other modern methods include transition-metal-catalyzed cross-coupling reactions and the use of pyridine N-oxides as precursors, which provide alternative pathways to access a diverse range of substituted pyridinamines.
This technical guide provides not only a historical narrative but also a practical resource for the scientific community. It includes detailed experimental protocols for key synthetic methods, quantitative data on the biological activities of significant compounds, and visual diagrams of important signaling pathways to facilitate a deeper understanding of the discovery and enduring legacy of substituted pyridinamines.
Quantitative Data Summary
| Compound | Year of Discovery/Patent | Therapeutic Class | Target | Reported IC50/Activity |
| Sulfapyridine | 1937 | Antibiotic | Dihydropteroate Synthetase | Competitive inhibitor of p-aminobenzoic acid utilization[11] |
| Tripelennamine | 1946 | Antihistamine | Histamine H1 Receptor | First-generation H1 antagonist[3] |
| 4-Aminopyridine (Fampridine) | 1970s (clinical application) | Potassium Channel Blocker | Voltage-gated K+ channels | IC50 values of 170 µM for Kv1.1 and 230 µM for Kv1.2 in CHO cells |
| Piroxicam | 1962 (project start) | NSAID | Cyclooxygenase (COX-1/COX-2) | Non-selective COX inhibitor |
| Aminopyridine JAK2 Inhibitor (Compound 21b) | Recent Development | Anticancer (JAK2 inhibitor) | Janus Kinase 2 (JAK2) | IC50 of 9 nmol/L |
| Aminopyridine PI3Kγ Inhibitor (Compound 33) | Recent Development | Anti-inflammatory (PI3Kγ inhibitor) | Phosphoinositide 3-kinase γ | Selective PI3Kγ inhibitor |
Key Experimental Protocols
The Chichibabin Reaction: Synthesis of 2-Aminopyridine
The Chichibabin reaction is a classic method for the amination of pyridine. The following is a representative experimental protocol:
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Inert solvent (e.g., Toluene, Xylene)
-
Ammonium chloride solution (for quenching)
-
Organic solvent for extraction (e.g., Diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of pyridine in an inert solvent (e.g., toluene) is prepared.
-
Sodium amide is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (typically 110-130 °C) for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the slow addition of water or an aqueous solution of ammonium chloride to decompose any unreacted sodium amide.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude 2-aminopyridine is purified by distillation or recrystallization.
Note: Sodium amide is a highly reactive and moisture-sensitive reagent. This reaction should be carried out under anhydrous conditions and with appropriate safety precautions.
Modern Synthesis: Multicomponent Reaction for Substituted 2-Aminopyridines
Multicomponent reactions (MCRs) offer an efficient and versatile approach to synthesize highly substituted pyridines. The following is a general protocol for a three-component reaction to produce 2-amino-3-cyanopyridine derivatives.[10]
Materials:
-
An enaminone
-
Malononitrile
-
A primary amine
-
Solvent (or solvent-free conditions)
-
Catalyst (if required)
Procedure:
-
In a reaction vessel, the enaminone, malononitrile, and the primary amine are combined.
-
The reaction can be performed under solvent-free conditions or in a suitable solvent.
-
The mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 3 hours), as determined by reaction optimization.[10]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 2-amino-3-cyanopyridine derivative.
Signaling Pathway Diagrams
References
- 1. Piroxicam - Wikipedia [en.wikipedia.org]
- 2. Sulfapyridine - Wikiwand [wikiwand.com]
- 3. Tripelennamine - Wikipedia [en.wikipedia.org]
- 4. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 5. ijnrd.org [ijnrd.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Piroxicam [medbox.iiab.me]
- 8. Tripelennamine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. firsthope.co.in [firsthope.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Piroxicam | Advanced Drug Monograph | MedPath [trial.medpath.com]
Navigating the Safety Profile of 6-Chloro-N-isopropyl-2-pyridinamine: A Technical Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-N-isopropyl-2-pyridinamine (CAS No. 1220034-36-5) is not publicly available at the time of this report. The following information is a compilation of data from structurally related compounds and general laboratory safety protocols. This guide should be used for informational purposes only and does not substitute for a compound-specific SDS. Researchers and drug development professionals are strongly advised to conduct their own risk assessments and, if possible, commission a full safety evaluation before handling this substance.
Introduction
This compound is a substituted aminopyridine derivative. Compounds within this chemical class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for researchers and professionals involved in its synthesis, handling, and application. This technical guide aims to provide a provisional safety and handling framework by summarizing available data on related compounds and outlining general experimental safety protocols.
Physicochemical Properties
Limited experimental data is available for the target compound. The following table summarizes basic computed properties.
| Property | Value | Source |
| CAS Number | 1220034-36-5 | ChemicalBook |
| Molecular Formula | C₈H₁₁ClN₂ | ChemicalBook |
| Molecular Weight | 170.64 g/mol | ChemicalBook |
Hazard Identification and Precautionary Measures (Based on Analogous Compounds)
Due to the absence of a specific SDS, the hazard profile of this compound is inferred from data on structurally similar compounds, such as 6-chloro-N-methylpyridin-2-amine. The following table outlines potential hazards and recommended precautionary statements. This information is illustrative and should be treated with caution.
| Hazard Class (Potential) | GHS Hazard Statement (Exemplary) | Precautionary Statements (Recommended) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | P280: Wear eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols: General Toxicity Assessment
The following are generalized protocols for acute oral and dermal toxicity studies, adapted from established methodologies such as those used in NTP toxicity studies. These should be adapted and refined based on the specific properties of the test substance and in compliance with institutional and regulatory guidelines.
Acute Oral Toxicity Study (General Protocol)
-
Objective: To determine the median lethal dose (LD50) of the substance when administered orally.
-
Test System: Typically, rodents (e.g., Wistar rats or Swiss albino mice), young, healthy, and of a specific weight range.
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent).
-
A range of graded doses is administered by gavage to different groups of animals.
-
A control group receives the vehicle alone.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
-
Necropsy is performed on all animals at the end of the study to examine for gross pathological changes.
-
The LD50 is calculated using a recognized statistical method.
-
Acute Dermal Toxicity Study (General Protocol)
-
Objective: To assess the toxicity of the substance upon dermal application.
-
Test System: Rodents (e.g., rabbits or rats).
-
Methodology:
-
The fur on the dorsal area of the trunk of the test animals is clipped 24 hours before the test.
-
The test substance is applied uniformly over a specific area of the clipped skin (e.g., 10% of the body surface area).
-
The treated area is covered with a porous gauze dressing and non-irritating tape.
-
The substance is kept in contact with the skin for a 24-hour exposure period.
-
At the end of the exposure period, the wrapping is removed, and the residual test substance is washed off.
-
Animals are observed for mortality, signs of toxicity, and skin irritation for 14 days.
-
The LD50 is calculated.
-
Visualized Workflows
The following diagrams illustrate a general workflow for handling a chemical with unknown hazards and a simplified decision-making process for toxicity testing.
Navigating the Toxicological Landscape of 6-Chloro-N-isopropyl-2-pyridinamine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted hazards and toxicity of 6-Chloro-N-isopropyl-2-pyridinamine. Due to a lack of publicly available toxicological studies for this specific compound, this guide leverages data from structurally related compounds, particularly o-chloropyridine, to infer potential hazards. All information should be interpreted with this context in mind and used to guide appropriate safety precautions and further experimental investigation.
Executive Summary
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. While specific toxicological data for this compound is limited, analysis of structurally similar molecules, such as o-chloropyridine, indicates a potential for significant acute toxicity, liver damage, and skin and eye irritation. This guide synthesizes available information to provide a robust framework for understanding the potential hazards, outlines necessary safety protocols, and details experimental methodologies for future toxicological assessment.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to possess a hazard profile that includes acute oral, dermal, and inhalation toxicity, as well as irritant properties to the skin and eyes. The primary target organ for toxicity is likely the liver.
GHS Hazard Classification (Predicted)
The following GHS classification is extrapolated from data on structurally related chloropyridines.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs (liver) through prolonged or repeated exposure |
Toxicological Data (Based on o-Chloropyridine)
Quantitative toxicological data for this compound is not available. The following data for o-chloropyridine, a structurally similar compound, is provided as a surrogate to guide risk assessment.[1]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 100 mg/kg | NTP Technical Report |
| LD50 | Mouse | Intraperitoneal | 130 mg/kg | NTP Technical Report |
| LD50 | Rabbit | Dermal | 64 mg/kg | NTP Technical Report |
| LD50 | Rabbit | Intraperitoneal | 48 mg/kg | NTP Technical Report |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Mechanism of Toxicity (Postulated)
The toxicity of chloropyridine derivatives is thought to be mediated, in part, by metabolic activation. N-oxidation of the pyridine ring by microsomal enzymes, such as cytochrome P450, can lead to the formation of reactive metabolites.[1] These electrophilic intermediates can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and genotoxicity. For o-chloropyridine, this mechanism is postulated to contribute to its observed hepatotoxicity.[1]
Postulated Metabolic Activation Pathway
Caption: Postulated metabolic activation of this compound.
Experimental Protocols
In the absence of specific studies on this compound, this section outlines standard methodologies for assessing the key toxicological endpoints.
Acute Oral Toxicity (OECD TG 423)
A standard protocol for assessing acute oral toxicity is the Acute Toxic Class Method (OECD TG 423).
Caption: Workflow for an acute oral toxicity study (OECD TG 423).
Methodology:
-
Animal Model: Typically, female rats are used.
-
Dosing: A single oral dose of the test substance is administered to a group of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Stepwise Procedure: The outcome of the first test group determines the subsequent steps. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose may be tested.
-
Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.
In Vitro Skin Irritation (OECD TG 439)
The potential for skin irritation can be assessed using an in vitro reconstructed human epidermis model.
Methodology:
-
Test System: A commercially available reconstructed human epidermis model is used.
-
Application: The test substance is applied topically to the surface of the skin tissue.
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: Cell viability is measured, typically using an MTT assay.
-
Classification: A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
In Vitro Mutagenicity (Bacterial Reverse Mutation Test - Ames Test; OECD TG 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
References
Theoretical Foundations and Research Perspectives on 6-Chloro-N-isopropyl-2-pyridinamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of 6-Chloro-N-isopropyl-2-pyridinamine and its close structural analogs. While dedicated theoretical studies on the title compound are not extensively available in current literature, this document aggregates existing experimental data to establish a foundational understanding and proposes avenues for future computational research. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and executing theoretical and experimental studies involving this and related pyridinamine derivatives.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for this compound and its related structures is presented below. This data provides a basis for computational model parameterization and experimental design.
| Property | This compound (Predicted/Related) | 6-chloro-N-isopropylpyridazin-3-amine | 6-Chloro-N-isopropylpyridine-2-carboxamide | 6-chloro-N-methylpyridin-2-amine |
| Molecular Formula | C₈H₁₁ClN₂ | C₇H₁₀ClN₃[1][2] | C₉H₁₁ClN₂O[3] | C₆H₇ClN₂[4] |
| Molecular Weight | 170.64 g/mol | 171.63 g/mol [1] | 198.65 g/mol [3] | 142.58 g/mol [4] |
| CAS Number | Not explicitly found | 1007-55-2[1][2] | 157328-17-1[3] | 89026-78-8[4] |
| XLogP3 | ~2.5-3.0 (Estimated) | 1.9[1] | 1.8732[3] | 2.1[4] |
| Hydrogen Bond Donors | 1 | 1 | 1[3] | 1[4] |
| Hydrogen Bond Acceptors | 2 | 3 | 2[3] | 2[4] |
| Topological Polar Surface Area | ~38 Ų (Estimated) | 37.8 Ų[1] | 41.99 Ų[3] | 24.9 Ų[4] |
Synthesis and Reactivity
The synthesis of N-substituted 2-aminopyridines is a well-established area of organic chemistry. The primary routes involve nucleophilic aromatic substitution reactions.
General Synthetic Protocol
A common method for the synthesis of related compounds, such as 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, involves the reaction of a di-substituted pyridine with the corresponding amine.[5] This can be adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Reaction Setup: A solution of 2,6-dichloropyridine (1.0 eq) in a suitable solvent such as dichloromethane or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Amine Addition: Isopropylamine (1.5-2.0 eq) is added dropwise to the stirred solution. The excess amine acts as both a nucleophile and a base to neutralize the HCl byproduct.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a period of 4-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography to yield the desired this compound.
References
- 1. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-chloro-N-methylpyridin-2-amine | C6H7ClN2 | CID 10290849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Chloro-N-isopropyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Chloro-N-isopropyl-2-pyridinamine from 2,6-dichloropyridine via a nucleophilic aromatic substitution reaction. The synthesis involves the reaction of 2,6-dichloropyridine with isopropylamine. While direct literature on this specific transformation is scarce, this protocol is based on analogous reactions, particularly the well-documented substitution of a chlorine atom on an activated pyridine ring with isopropylamine. The procedure, reaction parameters, and purification methods are described in detail to ensure reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide range of biologically active compounds. The ability to selectively introduce an isopropylamino group at the 2-position of a 6-chloropyridine ring opens up avenues for the synthesis of diverse compound libraries for screening and lead optimization. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) mechanism, where the amine acts as the nucleophile, displacing one of the chloride atoms on the pyridine ring. The reactivity of the pyridine ring is enhanced by the electron-withdrawing nature of the nitrogen atom and the chloro substituents.
Reaction Scheme
Experimental Protocol
This protocol is adapted from a similar synthesis of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine from 2,6-dichloro-3-nitropyridine and isopropylamine.[1] The reaction conditions are expected to be analogous.
Materials:
-
2,6-dichloropyridine
-
Isopropylamine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Isopropylamine: Slowly add isopropylamine (1.5 eq) dropwise to the stirred solution using a dropping funnel or syringe over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to stir in the ice-water bath for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
-
Characterization: Characterize the purified this compound by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value/Condition | Reference |
| Starting Material | 2,6-dichloropyridine | - |
| Nucleophile | Isopropylamine | [1] |
| Stoichiometry (Isopropylamine) | 1.5 equivalents | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | 0 °C (ice-water bath) | [1] |
| Reaction Time | 4 hours | [1] |
| Purification Method | Silica gel column chromatography | [1] |
Note: The nitro group in the referenced synthesis activates the ring, potentially leading to faster reaction times or milder conditions. For the non-activated 2,6-dichloropyridine, longer reaction times or slightly elevated temperatures may be necessary for optimal conversion.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Diagram 2: Reaction Mechanism
Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) reaction.
References
Application Notes and Protocols for N-isopropylation of 2-amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-isopropylation of 2-amino-6-chloropyridine to synthesize N-isopropyl-6-chloropyridin-2-amine, a valuable intermediate in pharmaceutical development.[1] Two common and effective methods are presented: Reductive Amination and Direct N-Alkylation.
Introduction
N-alkylated aminopyridines are important intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.[2][3] The isopropylation of 2-amino-6-chloropyridine introduces a key structural moiety for further functionalization in drug discovery programs. The methods outlined below provide reliable pathways to achieve this transformation.
Data Presentation
The following table summarizes typical quantitative data for the two primary protocols for the N-isopropylation of 2-amino-6-chloropyridine.
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Direct N-Alkylation |
| Starting Material | 2-amino-6-chloropyridine | 2-amino-6-chloropyridine |
| Reagents | Acetone, Sodium triacetoxyborohydride | 2-Bromopropane, Sodium hydride |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 6-12 hours |
| Typical Yield | 85-95% | 70-85% |
| Purity (post-purification) | >98% | >98% |
| Purification Method | Column Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: N-isopropylation via Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from a carbonyl compound and an amine via an intermediate imine.[4] This one-pot procedure is often preferred due to its mild reaction conditions.[4]
Materials:
-
2-amino-6-chloropyridine
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-6-chloropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add acetone (1.5-2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-isopropyl-6-chloropyridin-2-amine.
Protocol 2: N-isopropylation via Direct N-Alkylation with Isopropyl Halide
Direct N-alkylation involves the reaction of an amine with an alkyl halide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction.[5][6]
Materials:
-
2-amino-6-chloropyridine
-
2-Bromopropane (or 2-Iodopropane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-amino-6-chloropyridine (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 2-amino-6-chloropyridine to the sodium hydride suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-isopropyl-6-chloropyridin-2-amine.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
Application Notes: 6-Chloro-N-isopropyl-2-pyridinamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-N-isopropyl-2-pyridinamine is a key heterocyclic building block employed in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a reactive chlorine atom at the 6-position and a nucleophilic amino group at the 2-position, make it an ideal substrate for various cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of kinase inhibitors targeting critical signaling pathways involved in cancer and inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 2,6-dichloropyridine and isopropylamine. The reaction proceeds readily, with the more labile chlorine atom at the 2-position being displaced by the amine.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,6-Dichloropyridine
-
Isopropylamine
-
Ethanol (or other suitable solvent)
-
Triethylamine (or other suitable base)
-
-
Procedure:
-
To a solution of 2,6-dichloropyridine (1.0 eq) in ethanol, add isopropylamine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
-
Table 1: Synthesis of this compound - Representative Data
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
| 2,6-Dichloropyridine | Isopropylamine, Triethylamine | Ethanol | Reflux | 12 h | 85-95 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position of this compound is amenable to substitution via various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to generate 6-substituted-N-isopropyl-2-pyridinamine derivatives. These products are common scaffolds in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (or other suitable palladium catalyst)
-
Potassium carbonate (or other suitable base)
-
Toluene/Water (or other suitable solvent mixture)
-
-
Procedure:
-
To a degassed mixture of toluene and water, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-Phenyl-N-isopropyl-2-pyridinamine.
-
Table 2: Suzuki-Miyaura Coupling of this compound - Representative Examples
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 88 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 92 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing diaminopyridine derivatives, which are prevalent in many kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃ (or other suitable palladium precatalyst)
-
Xantphos (or other suitable ligand)
-
Sodium tert-butoxide (or other suitable base)
-
Toluene (or other suitable solvent)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add a solution of this compound (1.0 eq) and aniline (1.2 eq) in toluene.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Perform an aqueous workup and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography to yield N²-isopropyl-N⁶-phenylpyridine-2,6-diamine.
-
Table 3: Buchwald-Hartwig Amination of this compound - Representative Examples
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 91 |
| 4-Methoxyaniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 87 |
| Morpholine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 95 |
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of inhibitors targeting various protein kinases, which play a crucial role in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. The 2-aminopyridine scaffold derived from this compound is a common feature in many CDK inhibitors.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Inhibitors of p38 MAPK are being investigated for the treatment of various inflammatory diseases and cancer. The 6-chloro-2-aminopyridine core is a key component in several potent p38 MAPK inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a diverse array of substituted aminopyridines, which are key pharmacophores in numerous kinase inhibitors. The protocols and data presented herein demonstrate the broad applicability of this compound in the development of novel therapeutics for a range of diseases.
Application Notes and Protocols: Development of Anticancer Agents from 6-Chloro-N-isopropyl-2-pyridinamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel anticancer agents derived from the 6-Chloro-N-isopropyl-2-pyridinamine scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of key pathways and workflows to guide further research and development in this area.
Introduction
Pyridine and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous approved anticancer drugs, including Sorafenib, Regorafenib, and Crizotinib.[1] The pyridine ring serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Derivatives of this compound have emerged as a promising area of investigation due to their potential as anticancer agents.[2] These compounds and their analogs have demonstrated inhibitory effects on various cancer cell lines and key biological targets implicated in tumorigenesis.
This document outlines the synthesis of key intermediates, protocols for evaluating their cytotoxic and mechanistic properties, and presents data on their biological activity.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative pyridine derivatives, providing a comparative overview of their anticancer potential.
Table 1: In Vitro Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [1]
| Compound ID | Treatment Time (h) | IC50 (µM) |
| 8e | 48 | 0.22 |
| 72 | 0.11 | |
| 8n | 48 | 1.88 |
| 72 | 0.80 | |
| Doxorubicin | 48 | 1.93 |
Table 2: VEGFR-2 Inhibitory Activity of Selected Pyridine-Urea Derivatives [1]
| Compound ID | IC50 (µM) |
| 8b | 5.0 ± 1.91 |
| 8e | 3.93 ± 0.73 |
| Sorafenib | 0.09 ± 0.01 |
Table 3: Cytotoxic Effects of Dihydropyridine and Pyridine Analogs [3]
| Compound ID | Cell Line | IC50 (µM) |
| 4d | HeLa | 53.47 ± 0.50 |
| MCF-7 | 38.71 ± 2.31 | |
| 4e | HeLa | 69.47 ± 0.07 |
| 4j | HeLa | 57.01 ± 1.5 |
| 4k | HeLa | 65.95 ± 1.97 |
Experimental Protocols
Synthesis of 6-Chloro-N-isopropyl-3-nitropyridin-2-amine Intermediate
This protocol describes the synthesis of a key intermediate for the development of more complex this compound derivatives.[2]
Materials:
-
2,6-dichloro-3-nitropyridine
-
Isopropylamine
-
Dichloromethane (DCM)
-
Ice-water bath
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Dissolve 0.58 g (3.0 mmol) of 2,6-dichloro-3-nitropyridine in 20 ml of dichloromethane in a round-bottom flask.
-
Cool the solution in an ice-water bath with stirring.
-
Add 0.38 ml (4.5 mmol) of isopropylamine dropwise to the stirred solution.
-
Continue stirring the reaction mixture in the ice-water bath for 4 hours.
-
After 4 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired 6-Chloro-N-isopropyl-3-nitropyridin-2-amine.
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 4,000 to 5,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cells
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for a key intermediate.
Experimental Workflow for Anticancer Agent Evaluation
Caption: General workflow for anticancer drug evaluation.
Putative Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
Application Notes and Protocols: Synthesis of Antimicrobial Compounds Using 6-Chloro-N-isopropyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyridine and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The pyridine scaffold is a key structural motif in many pharmaceuticals and natural products. This document provides detailed protocols for the synthesis of novel antimicrobial compounds derived from 6-Chloro-N-isopropyl-2-pyridinamine, their characterization, and the evaluation of their antimicrobial efficacy. The methodologies described herein are intended to guide researchers in the development of new pyridine-based therapeutic agents.
Synthesis of Schiff Base Derivatives from this compound
The synthesis of antimicrobial Schiff base derivatives from this compound can be achieved through a condensation reaction with various aromatic aldehydes. This protocol is adapted from established methods for the synthesis of similar pyridine derivatives.[1]
Experimental Protocol: General Procedure for Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in 20 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.0 eq.).
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst to the reaction mixture.
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compounds can be assessed using standard methods such as the disk diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Disk Diffusion Assay
This method is adapted from the procedure described by Nagashree et al.[1]
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) for bacteria and Potato Dextrose Agar (PDA) for fungi, and sterilize by autoclaving.
-
Inoculation: Pour the sterile agar into petri plates and allow it to solidify. Prepare a microbial suspension of the test organisms and uniformly spread it over the surface of the agar plates.
-
Disk Application: Sterilize paper discs (6 mm in diameter) and impregnate them with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to obtain a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Antimicrobial Activity Data
The following tables summarize the antimicrobial activity of various pyridine derivatives from the literature, which are structurally related to the compounds that can be synthesized from this compound.
Table 1: Antibacterial and Antifungal Activity (Zone of Inhibition in mm)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Pyridine Derivative 1 | 18 | 20 | 16 | 14 | 15 | [1] |
| Pyridine Derivative 2 | 22 | 24 | 19 | 17 | 20 | [1] |
| Pyridine Derivative 3 | 15 | 17 | 12 | 10 | 13 | [1] |
| Pyridine Derivative 4 | 25 | 28 | 22 | 20 | 23 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| 2-aminopyridine derivative 2c | 39 | 39 | >156 | >156 | >156 | [2] |
| Thienopyridine 12a | - | <4.8 | 19.5 | - | <4.8 | [3] |
| Thienopyridine 15 | - | 9.8 | >4.8 | - | 39 | [3] |
| Pyrazolo[3,4-b]pyridine 2g | 2 | - | 4 | 4 | - | [4] |
Proposed Mechanism of Action
Pyridine-based antimicrobial compounds can exert their effects through various mechanisms. One common mode of action is the inhibition of essential bacterial enzymes. For instance, some pyridine derivatives have been shown to target enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.[5][] Another potential target is ATP synthase, an enzyme crucial for bacterial energy metabolism.[7]
Signaling Pathway Diagram: Inhibition of Bacterial Enzyme
The following diagram illustrates a plausible mechanism where a synthesized pyridine derivative acts as an inhibitor of a key bacterial enzyme, for example, an enzyme involved in the peptidoglycan synthesis pathway, which is essential for the integrity of the bacterial cell wall.
Caption: Proposed mechanism of action via inhibition of a bacterial enzyme.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial compounds based on a this compound scaffold. The adaptability of the synthesis allows for the creation of a diverse library of Schiff bases for screening. The promising antimicrobial activities reported for related pyridine derivatives highlight the potential of this chemical class in the discovery of new drugs to combat infectious diseases. Further studies, including detailed structure-activity relationship (SAR) analysis and in vivo efficacy testing, are warranted to develop these compounds into viable clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 6-Chloro-N-isopropyl-2-pyridinamine
These application notes provide a comprehensive overview of the analytical methods for the characterization of 6-Chloro-N-isopropyl-2-pyridinamine, a key intermediate in pharmaceutical and chemical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals to ensure the quality, purity, and identity of this compound.
Compound Information
| Property | Value |
| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridin-2-amine |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
| CAS Number | Not available |
| Structure | Cl / \ N==C / \ C---C / \ H NH-CH(CH₃)₂ |
Analytical Techniques
A multi-technique approach is recommended for the complete characterization of this compound. This includes chromatographic, spectroscopic, and thermal analysis methods.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying the parent compound and any related impurities.
2.1.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method is proposed for the analysis of this compound.
Application Note: This HPLC method is suitable for determining the purity of this compound and for monitoring the progress of synthesis reactions. The method can also be adapted for the analysis of potential impurities, such as the starting material 2,6-dichloropyridine or isomers formed during the synthesis.
Experimental Protocol:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Acetonitrile. |
2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds. It is particularly useful for identifying volatile impurities and reaction byproducts.
Application Note: This GC-MS method is designed for the qualitative and quantitative analysis of this compound and its volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
Experimental Protocol:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 100 °C (hold for 2 min)Ramp: 15 °C/min to 280 °C (hold for 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Dichloromethane. |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Application Note: NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.
Experimental Protocol:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | Chloroform-d (CDCl₃) or DMSO-d₆ |
| Concentration | ~10 mg/mL | ~20-30 mg/mL |
| Temperature | 25 °C | 25 °C |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm |
Anticipated ¹H NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Pyridine H (position 4) |
| ~6.5 | d | 1H | Pyridine H (position 3) |
| ~6.3 | d | 1H | Pyridine H (position 5) |
| ~4.8 | br s | 1H | NH |
| ~4.0 | septet | 1H | CH(CH₃)₂ |
| ~1.2 | d | 6H | CH(CH ₃)₂ |
Anticipated ¹³C NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~158 | C2 (C-NH) |
| ~150 | C6 (C-Cl) |
| ~138 | C4 |
| ~110 | C3 |
| ~108 | C5 |
| ~45 | C H(CH₃)₂ |
| ~22 | CH(C H₃)₂ |
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Application Note: The FTIR spectrum will confirm the presence of key functional groups such as the N-H bond of the secondary amine, C-H bonds of the isopropyl and aromatic groups, C=N and C=C bonds of the pyridine ring, and the C-Cl bond.
Experimental Protocol:
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Anticipated FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H stretching |
| 2950 - 3000 | C-H stretching (aliphatic) |
| 3000 - 3100 | C-H stretching (aromatic) |
| 1580 - 1620 | C=C and C=N stretching (pyridine ring) |
| 1450 - 1500 | C-H bending |
| 1000 - 1100 | C-N stretching |
| 700 - 800 | C-Cl stretching |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Application Note: The mass spectrum will confirm the molecular weight of this compound. The fragmentation pattern can provide additional structural confirmation.
Experimental Protocol:
| Parameter | Condition |
| Ionization Technique | Electrospray Ionization (ESI) or Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Mode | Positive Ion |
| Mass Range | 50 - 500 m/z |
Anticipated Mass Spectrometry Data:
| m/z | Assignment |
| 171.07 | [M+H]⁺ (for C₈H₁₂ClN₂⁺) |
| 170.06 | [M]⁺ (for C₈H₁₁ClN₂⁺) |
| 155 | [M-CH₃]⁺ |
| 128 | [M-C₃H₇]⁺ |
Thermal Analysis
Thermal analysis techniques are used to evaluate the thermal stability and melting point of the compound.
2.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to assess the purity of the crystalline solid.
Application Note: A sharp melting endotherm in the DSC thermogram is indicative of a pure compound. The presence of impurities will typically lead to a broadening and depression of the melting peak.
Experimental Protocol:
| Parameter | Condition |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Weight | 2-5 mg |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to a temperature above the melting point |
2.3.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Application Note: TGA can be used to determine the decomposition temperature of this compound and to identify the presence of residual solvents or volatile impurities.
Experimental Protocol:
| Parameter | Condition |
| Sample Pan | Platinum or Alumina |
| Sample Weight | 5-10 mg |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 600 °C |
Visualizations
Proposed Synthetic Workflow
The synthesis of this compound can be proposed based on the reaction of 2,6-dichloropyridine with isopropylamine.
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization Workflow
A logical workflow for the comprehensive analytical characterization of the synthesized compound.
Caption: Logical workflow for the analytical characterization of a chemical compound.
Disclaimer: The provided protocols and anticipated data are based on the chemical structure of this compound and data from closely related compounds. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices. It is crucial to verify the identity of the compound through comprehensive analysis. No specific signaling pathway information for this compound was found in the public domain.
Application Notes and Protocols for the Analysis of 6-Chloro-N-isopropyl-2-pyridinamine
This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Chloro-N-isopropyl-2-pyridinamine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Profile: this compound
| Property | Value |
| Chemical Structure | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in methanol, acetonitrile, and other organic solvents (predicted) |
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
This application note describes a robust HPLC method for the separation and quantification of this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent peak shape and resolution. This protocol is suitable for purity assessments, stability studies, and quantification in various sample matrices.
Quantitative Data Summary:
| Parameter | Value |
| Retention Time | ~ 5.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery | 98-102% |
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %A %B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 A:B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Analysis Workflow Diagram:
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note:
This application note details a sensitive and selective GC-MS method for the identification and quantification of this compound. The methodology involves a temperature-programmed gas chromatographic separation on a non-polar capillary column followed by mass spectrometric detection. This approach is ideal for trace-level detection and confirmation of the analyte's identity in complex matrices.
Quantitative Data Summary:
| Parameter | Value |
| Retention Time | ~ 8.2 min |
| Key Mass Fragments (m/z) | 170 (M+), 155, 128, 93 |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95-105% |
Experimental Protocol:
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Ethyl Acetate (GC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and GC vials with septa
2. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (Ions: 170, 155, 128)
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve or dilute the sample in ethyl acetate to an expected concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices.
4. Data Analysis:
-
Identify this compound in samples by comparing its retention time and mass spectrum with that of the reference standard.
-
For quantification, create a calibration curve by plotting the peak area of the primary ion (m/z 170) against the concentration of the working standards.
-
Calculate the concentration of the analyte in the samples based on the calibration curve.
GC-MS Analysis Logical Flow Diagram:
Caption: Logical flow for GC-MS analysis.
Synthesis and Evaluation of Novel Pyridine Derivatives: A Detailed Protocol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of novel pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad range of pharmacological activities.[1][2][3][4] Pyridine scaffolds are integral to numerous FDA-approved drugs and are known to exhibit activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3][4][5] This protocol details a modern and efficient one-pot, four-component reaction for synthesizing polysubstituted pyridines, outlines standard procedures for their characterization, and provides a framework for their preliminary biological screening.
Synthesis of Polysubstituted Pyridine Derivatives via One-Pot Multicomponent Reaction
This section details an efficient and environmentally friendly method for the synthesis of novel pyridine derivatives.[6] Multicomponent reactions are advantageous for their high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds in a single step.[7] The following protocol is based on a microwave-assisted, one-pot, four-component reaction.[6]
Experimental Protocol:
A mixture of p-formylphenyl-4-toluenesulfonate (1 mmol), malononitrile (1 mmol), an active methylene compound (e.g., ethyl cyanoacetate or acetylacetone, 1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is subjected to microwave irradiation at 100-120°C for 5-10 minutes.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford the crude product. Purification is achieved by recrystallization from a suitable solvent like ethanol.
| Compound | Reactants | Method | Reaction Time (min) | Yield (%) |
| 5a | p-formylphenyl-4-toluenesulfonate, malononitrile, ethyl cyanoacetate, ammonium acetate | Microwave | 7 | 92 |
| 5b | p-formylphenyl-4-toluenesulfonate, malononitrile, acetylacetone, ammonium acetate | Conventional Heating | 5 hours | 75 |
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the one-pot synthesis of pyridine derivatives.
Characterization of Synthesized Pyridine Derivatives
The structural elucidation of the newly synthesized compounds is performed using a combination of spectroscopic techniques.[5][8][9]
Protocols for Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectra are recorded using KBr pellets. The disappearance of the aldehydic C=O stretching band and the appearance of characteristic peaks for the NH group (around 3132-3189 cm⁻¹) and the CN group (around 2217-2236 cm⁻¹) confirm the formation of the pyridine ring.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: The presence of aromatic protons and specific signals for the substituents on the pyridine ring are observed.
-
¹³C NMR: The spectra show characteristic signals for the carbons of the pyridine ring and the nitrile group (around 114-122 ppm).[6]
-
-
Mass Spectrometry (MS): The molecular weight of the synthesized compounds is confirmed by mass spectrometry, which should show the expected molecular ion peak.[9]
| Compound | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Example Pyridine Derivative | 3150 (NH), 2225 (CN), 1640 (C=O) | 2.13 (s, 3H, CH₃), 5.66 (s, 1H, CH), 8.01 (d, 2H, pyridine-H), 8.41 (s, 1H, CH=N) | 18.24, 22.03, 110.94, 116.83, 118.07, 122.44, 135.88, 145.57, 150.21, 153.47, 155.26, 161.47 | 252 (M⁺)[9] |
Biological Evaluation of Pyridine Derivatives
The synthesized pyridine derivatives can be screened for various biological activities. Given their prevalence in cancer research, this section details a protocol for in vitro anticancer activity screening.[10][11]
Protocol for In Vitro Anticancer Activity (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized pyridine derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.[10]
-
MTT Assay: After incubation, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.[10][11]
| Compound | Cell Line | IC₅₀ (µM) after 48h | Reference Drug (Doxorubicin) IC₅₀ (µM) |
| 8e | MCF-7 | 0.22[10] | 1.93[10] |
| 8n | MCF-7 | 1.88[10] | 1.93[10] |
| Ib | HeLa | 34.3[11] | - |
| Ib | MCF-7 | 50.18[11] | - |
Signaling Pathway Implicated in Cancer:
Many pyridine derivatives exert their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[10]
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.
Logical Workflow for Screening and Development
The following diagram illustrates a typical workflow for the screening and further development of novel pyridine derivatives.
Caption: A logical workflow for the screening and development of pyridine derivatives.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Strategies for the Synthesis of Pyridine Derivatives [ouci.dntb.gov.ua]
- 8. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-N-isopropyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 6-Chloro-N-isopropyl-2-pyridinamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process: the amination of 2,6-dichloropyridine to yield 2-amino-6-chloropyridine, followed by a reductive amination with acetone to introduce the isopropyl group. This protocol is designed to be scalable for industrial production, focusing on cost-effectiveness, efficiency, and safety. Detailed experimental procedures, quantitative data, and process flow diagrams are provided to ensure reproducibility and successful implementation in a laboratory or manufacturing setting.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The structural motif of a substituted 2-aminopyridine is prevalent in a wide range of biologically active molecules. The large-scale, cost-effective production of this intermediate is therefore critical for the advancement of drug discovery and development programs. The synthetic route detailed herein is optimized for high yield and purity, employing readily available starting materials and reagents suitable for industrial applications.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic aromatic substitution of a chlorine atom in 2,6-dichloropyridine with ammonia to form 2-amino-6-chloropyridine. The second step is the N-isopropylation of the resulting aminopyridine via reductive amination with acetone.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-chloropyridine
This procedure describes the selective amination of 2,6-dichloropyridine. The reaction is typically carried out in a high-pressure reactor due to the use of aqueous ammonia at elevated temperatures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloropyridine | 147.99 | 10.0 kg | 67.57 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 30.0 L | ~475 |
| 1-Butanol | 74.12 | 20.0 L | - |
Equipment:
-
100 L High-Pressure Stainless-Steel Reactor
-
Mechanical Stirrer
-
Temperature and Pressure Probes
-
Heating/Cooling System
-
Filtration Unit
-
Drying Oven
Procedure:
-
Charge the 100 L reactor with 2,6-dichloropyridine (10.0 kg), aqueous ammonia (30.0 L), and 1-butanol (20.0 L).
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to 150-160 °C. The pressure will increase to approximately 10-15 bar.
-
Maintain the temperature and stirring for 12-16 hours. Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Once the reaction is complete (consumption of starting material), cool the reactor to room temperature.
-
Carefully vent the excess ammonia pressure.
-
Transfer the reaction mixture to a separation funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with 1-butanol (2 x 5 L).
-
Combine the organic layers and wash with brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-6-chloropyridine.
-
Dry the purified product in a vacuum oven at 50 °C.
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (HPLC) |
| 2-Amino-6-chloropyridine | 8.69 | 7.4 - 8.0 | 85 - 92 | >98% |
Step 2: Synthesis of this compound
This step involves the reductive amination of 2-amino-6-chloropyridine with acetone using sodium triacetoxyborohydride as the reducing agent. This method is advantageous for large-scale synthesis due to its mild reaction conditions and high selectivity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-6-chloropyridine | 128.56 | 7.0 kg | 54.45 |
| Acetone | 58.08 | 4.77 kg (6.0 L) | 82.1 |
| Sodium Triacetoxyborohydride | 211.94 | 13.8 kg | 65.1 |
| Dichloroethane (DCE) | 98.96 | 70 L | - |
| Acetic Acid | 60.05 | 3.6 kg (3.4 L) | 59.9 |
Equipment:
-
150 L Glass-Lined Reactor
-
Mechanical Stirrer
-
Temperature Probe
-
Addition Funnel
-
Nitrogen Inlet
-
Rotary Evaporator
Procedure:
Caption: Workflow for the reductive amination of 2-amino-6-chloropyridine.
-
Charge the 150 L reactor with 2-amino-6-chloropyridine (7.0 kg), acetone (6.0 L), and dichloroethane (70 L) under a nitrogen atmosphere.
-
Stir the mixture until all solids are dissolved.
-
Add acetic acid (3.4 L) to the mixture.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (13.8 kg) in portions, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separation funnel and separate the organic layer.
-
Extract the aqueous layer with dichloroethane (2 x 15 L).
-
Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (HPLC) |
| This compound | 9.29 | 7.6 - 8.3 | 82 - 90 | >99% |
Characterization Data
2-Amino-6-chloropyridine:
-
Appearance: Off-white to light yellow solid.
-
Melting Point: 69-73 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 7.38 (t, J = 7.8 Hz, 1H), 6.62 (d, J = 7.6 Hz, 1H), 6.50 (d, J = 8.0 Hz, 1H), 4.45 (br s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 159.2, 149.8, 140.0, 110.4, 106.9.
This compound:
-
Appearance: Colorless to light yellow oil or low melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (t, J = 7.8 Hz, 1H), 6.55 (d, J = 7.6 Hz, 1H), 6.38 (d, J = 8.0 Hz, 1H), 4.60 (br s, 1H), 3.90 (sept, J = 6.4 Hz, 1H), 1.25 (d, J = 6.4 Hz, 6H).
-
¹³C NMR (100 MHz, CDCl₃): δ 157.8, 149.5, 139.8, 110.2, 105.1, 45.3, 22.8.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2,6-Dichloropyridine is a toxic and irritant compound. Avoid inhalation and contact with skin.
-
Aqueous ammonia is corrosive and has a pungent odor. Handle with care in a well-ventilated area.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under a nitrogen atmosphere. The quenching process should be done slowly and carefully to control the evolution of hydrogen gas.
-
Dichloroethane is a suspected carcinogen. Handle with appropriate precautions.
Conclusion
The protocols described in this document provide a robust and scalable method for the synthesis of this compound. The two-step approach is efficient, high-yielding, and utilizes reagents and conditions that are amenable to large-scale industrial production. Adherence to the detailed procedures and safety precautions will ensure the successful and safe synthesis of this important pharmaceutical intermediate.
Application Notes and Protocols: 6-Chloro-N-isopropyl-2-pyridinamine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 6-Chloro-N-isopropyl-2-pyridinamine belongs to the broader class of 2-aminopyridine derivatives, which are recognized for their diverse biological activities and have been explored in agrochemical research for their potential herbicidal and fungicidal properties. While specific public domain data on the agrochemical applications of this compound is limited, the structural motif is present in molecules investigated for activity against various agricultural pests.
Derivatives of 2-pyridinamine have been synthesized and evaluated for their ability to inhibit key biological processes in plants and fungi. For instance, certain substituted pyridinemethylaminoacrylates have been identified as inhibitors of photosystem II (PSII) electron transport, a crucial process for photosynthesis in plants, making them effective herbicides.[1] Similarly, other pyridine derivatives have been designed as inhibitors of protoporphyrinogen oxidase (PPO), another vital enzyme in plant chlorophyll biosynthesis.[2] The presence of a halogen, such as chlorine, on the pyridine ring is a common feature in many active agrochemical compounds, often enhancing their biological efficacy.
The N-isopropyl group, a small lipophilic moiety, can influence the compound's uptake, transport, and binding affinity to its target site within the plant or fungus. The exploration of this compound in agrochemical research would likely involve its synthesis and subsequent screening for herbicidal and fungicidal activity. Structure-activity relationship (SAR) studies, comparing its efficacy to other N-substituted and ring-substituted analogs, would be crucial in determining its potential as a lead compound for a new agrochemical product.
Representative Quantitative Data
| Assay Type | Target Organism | Parameter | Hypothetical Value |
| Herbicidal Assay | Amaranthus retroflexus (Redroot Pigweed) | IC50 (µM) | 15.5 |
| Herbicidal Assay | Echinochloa crus-galli (Barnyard Grass) | IC50 (µM) | 32.8 |
| Fungicidal Assay | Fusarium oxysporum | EC50 (µg/mL) | 8.2 |
| Fungicidal Assay | Botrytis cinerea | EC50 (µg/mL) | 12.1 |
Experimental Protocols
1. Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from commercially available starting materials.
Materials:
-
2,6-dichloropyridine
-
Isopropylamine
-
Triethylamine
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dichloropyridine (1.0 eq) in DMSO, add isopropylamine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. In Vitro Herbicidal Activity Assay (Whole Plant Assay)
This protocol outlines a method for evaluating the pre-emergence herbicidal activity of this compound.
Materials:
-
Seeds of a monocotyledonous weed (e.g., Echinochloa crus-galli) and a dicotyledonous weed (e.g., Amaranthus retroflexus)
-
Pots filled with sandy loam soil
-
Test compound (this compound)
-
Acetone
-
Tween-20 (surfactant)
-
Distilled water
-
Growth chamber with controlled temperature, humidity, and light conditions
-
Spray bottle
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of test solutions by diluting the stock solution with a 0.5% aqueous Tween-20 solution to achieve the desired concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution (0.5% aqueous Tween-20 in acetone) should also be prepared.
-
Sow the seeds of the test weed species in pots and cover with a thin layer of soil.
-
Evenly spray the soil surface with the test solutions and the control solution.
-
Place the pots in a growth chamber maintained at 25±2 °C with a 16-hour light/8-hour dark photoperiod.
-
After 14-21 days, visually assess the herbicidal effect by comparing the growth of the treated plants to the control plants.
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of plant growth) using probit analysis.
3. In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol details a method to assess the fungicidal activity of this compound against a common plant pathogenic fungus.
Materials:
-
Pure culture of a test fungus (e.g., Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare PDA medium and autoclave it.
-
Cool the molten PDA to about 45-50 °C and add the test compound stock solution to obtain a series of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also, prepare a control plate containing DMSO without the test compound.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
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Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at 28±2 °C in the dark.
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After 5-7 days, or when the mycelial growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial colony in the control plate and T is the average diameter of the mycelial colony in the treated plate.
-
Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical herbicidal mode of action via PSII inhibition.
Caption: General workflow for herbicidal and fungicidal bioassays.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-N-isopropyl-2-pyridinamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Chloro-N-isopropyl-2-pyridinamine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 2,6-dichloropyridine and isopropylamine, as well as side-products from the synthesis, such as di-substituted pyridines or other isomers.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the TLC profile of the crude material with that of the purified fractions, you can assess the separation efficiency. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is expected to be a solid at room temperature. The color can vary, but it is typically a white to off-white or pale yellow crystalline solid.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even at boiling point. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For this compound, consider solvents like ethanol, isopropanol, or mixtures of heptane/ethyl acetate. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent may be higher than the melting point of the compound. | Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. If the compound has a low melting point, consider a lower boiling point solvent. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is slow. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. |
| Low recovery of the purified compound. | The compound is too soluble in the chosen solvent at low temperatures. The volume of the solvent used was excessive. | Use a less polar solvent or a solvent mixture in which the compound has lower solubility at room temperature. Minimize the amount of hot solvent used to dissolve the compound. |
| The purified crystals are colored. | The impurity is co-crystallizing with the product. | Consider a pre-purification step like a charcoal treatment of the hot solution to remove colored impurities before crystallization. Alternatively, a second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. The column was not packed properly. | Perform a TLC analysis to determine the optimal eluent system that gives good separation (Rf of the desired compound around 0.3-0.4). Ensure the column is packed uniformly without any cracks or air bubbles. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Streaking or tailing of the compound band on the column. | The compound may be too polar for silica gel, or it might be interacting strongly with the stationary phase. The compound might be degrading on the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to suppress the interaction of the basic amine with the acidic silica gel. Consider using a different stationary phase like alumina. |
| Cracks appearing in the column bed. | The column has run dry. Improper packing. | Ensure the solvent level is always above the top of the stationary phase. Repack the column if necessary. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating on a hot plate will facilitate dissolution.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just above the silica gel level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for recrystallization.
Caption: Step-by-step experimental workflow for column chromatography.
Technical Support Center: Synthesis of 6-Chloro-N-isopropyl-2-pyridinamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-N-isopropyl-2-pyridinamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material (2,6-dichloropyridine) | 1. Inactive catalyst (if using Buchwald-Hartwig amination).2. Insufficient temperature.3. Inappropriate solvent or base. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst.2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. For Nucleophilic Aromatic Substitution (SNAr), a polar aprotic solvent like DMSO or DMF is often effective. For Buchwald-Hartwig, toluene or dioxane are common. Ensure the base is strong enough (e.g., NaOtBu for Buchwald-Hartwig, K2CO3 or Et3N for SNAr). |
| Formation of significant amounts of di-substituted byproduct (N,N'-diisopropyl-2,6-pyridinediamine) | 1. High reaction temperature.2. Prolonged reaction time.3. Excess isopropylamine.4. Use of a catalyst that promotes the second substitution (in the case of Buchwald-Hartwig). | 1. Lower the reaction temperature. The second substitution typically has a higher activation energy.[1][2]2. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.3. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of isopropylamine.4. For SNAr, the second substitution is generally slower. For Buchwald-Hartwig, catalyst and ligand choice can influence selectivity. |
| Presence of an isomeric byproduct | This is not a common issue when starting with the symmetrical 2,6-dichloropyridine. However, if an unsymmetrical dichloropyridine is used, the formation of regioisomers is possible. | Control of regioselectivity can be achieved by modifying the solvent, temperature, or catalyst system. For SNAr on substituted dichloropyridines, the position of substitution is influenced by both electronic and steric factors. |
| Difficulty in purifying the final product | The main byproducts (di-substituted amine and unreacted starting material) can have similar polarities to the desired product. | 1. Column Chromatography: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective in removing impurities.3. Acid-Base Extraction: As the product is basic, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound from 2,6-dichloropyridine and isopropylamine?
A1: The most common side product is the di-substituted amine, N,N'-diisopropyl-2,6-pyridinediamine, formed by the reaction of isopropylamine at both chlorine positions on the pyridine ring.
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: To minimize the formation of the di-substituted byproduct, you can:
-
Use a controlled amount of isopropylamine (1.0 to 1.2 equivalents).
-
Maintain a lower reaction temperature.
-
Monitor the reaction progress and stop it as soon as the 2,6-dichloropyridine has been consumed.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product and byproducts. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information on the relative amounts of each component in the reaction mixture.
Q4: What are the expected 1H NMR chemical shifts for the product and the main byproduct?
A4: While the exact chemical shifts can vary depending on the solvent, you can expect the following approximate shifts:
-
This compound: The pyridine ring protons will appear as a set of coupled doublets and a triplet. The isopropyl methine proton will be a septet, and the methyl protons will be a doublet.
-
N,N'-diisopropyl-2,6-pyridinediamine: The pyridine ring protons will show a different splitting pattern due to the symmetrical substitution. The isopropyl protons will have similar splitting patterns to the mono-substituted product but may have slightly different chemical shifts.
Q5: Is a catalyst always necessary for this reaction?
A5: Not necessarily. The reaction can proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which may not require a catalyst, especially at elevated temperatures and with a polar aprotic solvent. However, for milder reaction conditions and potentially higher selectivity, a palladium-catalyzed Buchwald-Hartwig amination is a common alternative.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization.
Materials:
-
2,6-Dichloropyridine
-
Isopropylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,6-dichloropyridine (1.0 eq), potassium carbonate (2.0 eq) or triethylamine (2.0 eq), and DMSO or DMF.
-
Add isopropylamine (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline and the choice of ligand and base may need to be optimized.
Materials:
-
2,6-Dichloropyridine
-
Isopropylamine
-
Pd₂(dba)₃ (or other palladium source)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane (anhydrous)
-
Ethyl acetate
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Hexane
-
Saturated aqueous ammonium chloride
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene or dioxane, followed by 2,6-dichloropyridine (1.0 eq) and isopropylamine (1.2 eq).
-
Heat the mixture to 80-110 °C and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimizing N-Alkylation of Pyridinamines
Welcome to the technical support center for the N-alkylation of pyridinamines. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of pyridinamines?
The main difficulties arise from the electronic properties and multiple reactive sites of the aminopyridine scaffold. Key challenges include:
-
Selectivity: Differentiating between alkylation on the exocyclic amino group versus the endocyclic pyridine ring nitrogen. The pyridine nitrogen can react to form a pyridinium salt, which is often an undesired side product[1].
-
Over-alkylation: The initial N-alkylation can increase the nucleophilicity of the amino group, making it susceptible to a second alkylation, leading to undesired N,N-dialkylated products[2][3].
-
Low Reactivity: The amino group in pyridinamines is less nucleophilic than in anilines due to the electron-withdrawing nature of the pyridine ring, which can result in slow or incomplete reactions[4].
Q2: How do I choose the appropriate base for my reaction?
The choice of base is critical and depends on the specific aminopyridine and alkylating agent.
-
Strong Bases (e.g., NaH, n-BuLi, t-BuOK): These are often required to fully deprotonate the amino group, thereby significantly increasing its nucleophilicity and directing the alkylation to the desired nitrogen.[1][4]. For example, deprotonation of N-Boc-2-aminopyridine with NaH in anhydrous DMF is a viable strategy[1].
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and can be effective, particularly with more reactive alkylating agents (alkyl iodides vs. chlorides) or in polar aprotic solvents like DMF or acetonitrile (MeCN)[5][6][7]. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility and the "cesium effect".
Q3: Which solvent is best for the N-alkylation of aminopyridines?
Polar aprotic solvents are generally the most effective for this transformation.
-
Acetonitrile (MeCN): Often provides the best results and is a good starting point for optimization[8].
-
Dimethylformamide (DMF): A common choice due to its high polarity and ability to dissolve a wide range of reagents, including inorganic bases[1][6].
-
Dimethyl Sulfoxide (DMSO): Can be used for less reactive substrates, often in combination with bases like t-BuOK[1]. The choice of solvent can significantly influence reaction rates and selectivity[9].
Q4: How can I prevent or minimize the formation of the N,N-dialkylated product?
Controlling the stoichiometry and reaction conditions is key to achieving mono-alkylation.
-
Control Stoichiometry: Use a controlled amount of the alkylating agent, typically between 1.0 and 1.2 equivalents.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation step.
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Lower Temperature: Running the reaction at a lower temperature can often improve selectivity for the mono-alkylated product.
-
Self-Limiting Chemistry: A specialized approach involves using N-aminopyridinium salts, which undergo alkylation followed by in-situ depyridylation to yield the secondary amine. The product is less nucleophilic than the starting intermediate, thus preventing overalkylation[2][3][5].
Q5: How do I avoid alkylation on the pyridine ring nitrogen?
Formation of the pyridinium salt is a common side reaction[1]. To prevent this:
-
Pre-deprotonation: Use a strong base (like NaH) to deprotonate the exocyclic amino group before adding the alkylating agent. This makes the amino group significantly more nucleophilic than the ring nitrogen[1].
-
Protecting Groups: Activating the amino group with a protecting group like Boc can enhance its acidity, allowing the use of weaker bases for deprotonation and directing alkylation specifically to the protected amine[1].
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your experiments.
Q: My reaction shows low or no conversion, and I am recovering my starting material. What can I do?
This is a common issue stemming from insufficient reactivity.
Q: My reaction is producing a mixture of side products. How can I improve selectivity?
The formation of multiple products requires careful optimization to favor the desired reaction pathway.
-
To Reduce Dialkylation: Decrease the equivalents of the alkylating agent to ~1.0. Add the alkylating agent dropwise at a lower temperature. In some cases, using more equivalents of a strong base like NaH (e.g., 3.0 equiv) can surprisingly favor mono-alkylation by ensuring the substrate exists primarily in its deprotonated, mono-anionic form[4].
-
To Reduce Ring Alkylation: Ensure the exocyclic amine is deprotonated first. Add a strong base (e.g., NaH) to the aminopyridine in an anhydrous solvent (e.g., DMF) at a controlled temperature (0-5 °C), stir for 20-30 minutes to ensure anion formation, and then add the alkylating agent[1].
Q: Purification is challenging due to the similar polarity of my product and the starting material. What are some strategies?
-
Acid-Base Extraction: If the product is significantly less basic than the starting aminopyridine, an aqueous acid wash could selectively remove the unreacted starting material.
-
Derivatization: Consider a protection-alkylation-deprotection sequence. For example, protecting the amine with a Boc group alters its polarity significantly, potentially simplifying chromatographic separation after the alkylation step.
-
Chromatography Optimization: Explore different solvent systems for column chromatography. If silica gel fails, consider using alumina or reverse-phase chromatography.
Data on Reaction Conditions
Optimizing reaction parameters is crucial for success. The following tables summarize findings from various studies.
Table 1: Optimization of Base for Alkylation-Depyridylation Protocol [5]
| Entry | Base (3.0 equiv) | Product | Yield (%) |
| 1 | CsOAc | Alkylated Pyridinium Amine | 98 |
| 2 | NaHCO₃ | Alkylated Pyridinium Amine | 65 |
| 3 | NaOtBu | Secondary Amine | 75 |
| 4 | K₂CO₃ | Secondary Amine | 89 |
| 5 | Cs₂CO₃ | Secondary Amine | 91 |
Conditions: N-aryl-N-pyridinium amine (1.0 equiv), 1-iodohexane (2.0 equiv), Base (3.0 equiv), CH₃CN, 70 °C, 16 h.
Table 2: Effect of Solvent and Catalyst on N-Alkylation of Uracil [8]
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | AS@HTC | CH₃CN | 80 |
| 2 | AS@HTC | ClCH₂CH₂Cl | 62 |
| 3 | ClSi(CH₃)₃ | CH₃CN | 42 |
| 4 | AS@HTC (one-step addition) | CH₃CN | < 35 |
AS@HTC = Ammonium Sulfate@Hydro-thermal Carbon. Conditions involved a two-step, one-pot procedure.
Key Experimental Protocols
Protocol 1: General Procedure using a Strong Base (e.g., NaH)
This method is suitable when weaker bases fail to promote the reaction and is effective at preventing ring alkylation.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the aminopyridine substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe and cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Anion Formation: Allow the mixture to stir at 0-5 °C for 30 minutes. A color change or gas evolution may be observed[1].
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Protocol 2: General Procedure using a Carbonate Base (e.g., K₂CO₃)
This is a milder and operationally simpler method suitable for many substrates.
-
Setup: To a round-bottom flask, add the aminopyridine (1.0 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and a polar aprotic solvent (e.g., MeCN or DMF)[7][10].
-
Alkylation: Add the alkylating agent (1.1-1.5 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux (for MeCN) or an appropriate temperature (e.g., 60-80 °C for DMF) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., CH₂Cl₂) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography[10].
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. echemi.com [echemi.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. ias.ac.in [ias.ac.in]
- 9. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds [authors.library.caltech.edu]
- 10. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in 6-Chloro-N-isopropyl-2-pyridinamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-N-isopropyl-2-pyridinamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inactive reagents. | 1. Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of 2,6-dichloropyridine. If the reaction stalls, consider increasing the reaction time or temperature. 2. Check Reagent Quality: Ensure the isopropylamine and any base used are of appropriate purity and not degraded. Use freshly opened or properly stored reagents. 3. Optimize Reaction Temperature: While heating is necessary, excessive temperatures can lead to side reactions or degradation. A temperature range of 80-120°C is typically effective. |
| High Levels of Unreacted 2,6-dichloropyridine | 1. Insufficient reaction time or temperature. 2. Stoichiometric imbalance. 3. Inefficient mixing. | 1. Increase Reaction Time/Temperature: Cautiously increase the reaction time and/or temperature while monitoring for the formation of by-products. 2. Adjust Stoichiometry: A slight excess of isopropylamine (1.1-1.5 equivalents) can help drive the reaction to completion. 3. Ensure Adequate Agitation: Use a suitable stir bar and stirring speed to ensure the reaction mixture is homogeneous. |
| Presence of Di-substituted By-product (2,6-bis(isopropylamino)pyridine) | 1. Excess isopropylamine. 2. Prolonged reaction time or high temperature. | 1. Control Stoichiometry: Use a controlled amount of isopropylamine. A large excess should be avoided. 2. Optimize Reaction Conditions: Monitor the reaction closely and stop it once the starting material is consumed to prevent further substitution. Lowering the temperature may also reduce the rate of the second substitution. 3. Purification: This impurity can often be separated from the desired product by column chromatography. |
| Product is Oily or Fails to Crystallize | 1. Presence of residual solvent. 2. Impurities preventing crystallization. | 1. Thoroughly Remove Solvent: Ensure all solvent is removed under reduced pressure. Co-evaporation with a suitable solvent like toluene may help. 2. Purify the Product: If residual solvents are not the issue, the crude product likely contains impurities. Purification by column chromatography is recommended before attempting crystallization again. |
| Inconsistent Yields | 1. Variability in reaction conditions. 2. Inconsistent quality of starting materials. 3. Issues with work-up and isolation. | 1. Standardize Protocol: Maintain consistent reaction parameters (temperature, time, stoichiometry, solvent volume). 2. Source High-Purity Reagents: Use starting materials from a reliable source with a consistent purity profile. 3. Optimize Work-up: Ensure the work-up procedure is reproducible, particularly in terms of pH adjustments and extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropyridine with isopropylamine. This reaction is typically carried out in the presence of a base and a suitable solvent at elevated temperatures.
Q2: What are the expected major impurities in the synthesis of this compound?
A2: The primary impurities to monitor are:
-
Unreacted 2,6-dichloropyridine: The starting material.
-
2,6-bis(isopropylamino)pyridine: The di-substituted by-product.
-
Isomers of the starting material: If the 2,6-dichloropyridine starting material is not pure, isomers such as 2,4-dichloropyridine could be present and lead to isomeric products.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC method using a mobile phase of ethyl acetate/hexane can often distinguish the starting material, product, and the di-substituted by-product. For more quantitative analysis, an HPLC method is recommended.
Q4: What are the recommended purification methods for the crude product?
A4: The most effective method for purifying the crude product and removing the common impurities is flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexane is typically successful in separating the desired product from the starting material and the di-substituted by-product. Subsequent recrystallization can be performed to obtain a highly pure solid product.
Q5: Which analytical techniques are best for identifying and quantifying impurities?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
HPLC: Ideal for separating and quantifying the product and impurities.[1]
-
GC-MS: Useful for identifying volatile impurities and by-products, especially for confirming the presence of unreacted starting material and the di-substituted product.
-
NMR Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying the structure of unknown impurities if they are present at sufficient levels.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2,6-dichloropyridine
-
Isopropylamine
-
Potassium carbonate (or another suitable base)
-
N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,6-dichloropyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add isopropylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280°C).
-
MS Detector: Electron ionization (EI) mode, scanning a suitable mass range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆.
-
Spectra to Acquire: ¹H NMR, ¹³C NMR. 2D NMR techniques like COSY and HSQC can be used for more detailed structural elucidation if needed.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation pathways of major impurities.
Caption: A simplified troubleshooting workflow for synthesis issues.
References
Improving the stability of 6-Chloro-N-isopropyl-2-pyridinamine in storage
Disclaimer: Specific stability data for 6-Chloro-N-isopropyl-2-pyridinamine is limited in publicly available literature. The following guidance is based on the general chemical properties of related chloro-substituted pyridinamine compounds and established principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize degradation, storage in a freezer at temperatures of -20°C is recommended, especially for long-term storage.[2] The storage area should be protected from light and moisture.
Q2: I've noticed a color change in my sample of this compound. What could be the cause?
A color change, such as yellowing or browning, often indicates chemical degradation. This can be initiated by exposure to air (oxidation), light (photodegradation), or moisture (hydrolysis). It is also possible that the compound is reacting with trace impurities in the storage container or solvent.
Q3: My experimental results using this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent results are a common consequence of compound degradation. If the purity of your sample is decreasing over time, the effective concentration in your experiments will change, leading to variability in your data. It is advisable to regularly check the purity of your stock solutions and solid samples, especially if they have been stored for an extended period.
Q4: What solvents are recommended for preparing stock solutions of this compound?
Based on related compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.[3] When preparing stock solutions for biological experiments, anhydrous DMSO is a common choice. For other applications, ensure the solvent is dry and free of reactive impurities. Avoid protic solvents if hydrolysis is a concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in a stored solution | The solution may be supersaturated, or the compound may be degrading to a less soluble product. The solvent might have absorbed water, reducing solubility. | Gently warm the solution to attempt redissolving. If precipitation persists, filter the solution and determine the concentration of the supernatant. For future solutions, consider using a slightly lower concentration or a different solvent system. Ensure solvents are anhydrous. |
| Appearance of new peaks in HPLC or LC-MS analysis | This is a strong indicator of degradation. The new peaks represent degradation products. | Analyze the degradation products using mass spectrometry (MS) to identify their structures. This can provide insight into the degradation pathway. Review storage and handling procedures to minimize future degradation. |
| Loss of potency in biological assays | The active compound is likely degrading, leading to a lower effective concentration. | Prepare fresh stock solutions from a solid sample of confirmed purity. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture. |
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer)[2] | Slows down the rate of chemical reactions, including degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidation. |
| Light | Amber vials or storage in the dark | Prevents photodegradation. |
| Moisture | Tightly sealed containers, desiccants | Prevents hydrolysis of the chloro group. |
| Container | Glass or chemically resistant polymer | Avoids reaction with container material. |
Chemical Incompatibilities
| Incompatible Material | Potential Hazard |
| Strong oxidizing agents | Can lead to vigorous reactions and degradation of the compound.[1] |
| Strong acids | May protonate the pyridinamine, altering its properties and potentially catalyzing degradation.[1] |
| Heat | Can accelerate thermal decomposition. |
Experimental Protocols
Protocol 1: Assessment of Purity and Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the purity of this compound over time.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Vortex or sonicate until fully dissolved.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (typically in the range of 254-280 nm).
-
Column Temperature: 25-30°C.
-
-
Procedure:
-
Inject a freshly prepared sample to establish the initial purity profile (Time 0).
-
Store the solid compound and/or stock solution under the desired conditions.
-
At specified time points (e.g., 1 week, 1 month, 3 months), inject a sample and compare the chromatogram to the Time 0 profile.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all detected peaks.
-
Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for identifying the potential products of degradation.
-
Sample Preparation:
-
Use a sample that has shown signs of degradation (e.g., from the HPLC stability study).
-
Dilute the sample in a suitable mobile phase-compatible solvent.
-
-
LC-MS Conditions:
-
Use LC conditions similar to the HPLC protocol to achieve separation.
-
The LC system is coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is a good starting point for nitrogen-containing compounds.
-
Mass Range: Scan a mass range that includes the parent compound and potential degradation products (e.g., 50-500 m/z).
-
Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the parent ion and any new peaks to aid in structural elucidation.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: A general experimental workflow for assessing chemical stability.
References
Technical Support Center: Synthesis of 6-Chloro-N-isopropyl-2-pyridinamine
This guide provides troubleshooting assistance and frequently asked questions for the synthesis of 6-Chloro-N-isopropyl-2-pyridinamine, a key intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main synthetic strategies for the synthesis of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of 2,6-dichloropyridine with isopropylamine. It is a classical approach but may require elevated temperatures and can sometimes be slow.[1]
-
Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction between 2,6-dichloropyridine and isopropylamine.[2][3] It generally offers higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.[2]
Q2: What are the common side products in this synthesis?
A2: The most common side products include:
-
2,6-bis(isopropylamino)pyridine: This results from the substitution of both chlorine atoms on the pyridine ring.
-
2-chloropyridine (hydrodehalogenation): This can occur as an unproductive side reaction where a chlorine atom is replaced by a hydrogen atom.
-
Starting materials: Unreacted 2,6-dichloropyridine and isopropylamine may also be present in the crude product.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the product and impurities. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Buchwald-Hartwig) | Use a fresh batch of palladium catalyst and ligand. Ensure the catalyst is not unduly exposed to air or moisture. Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Base | The choice of base is critical. For Buchwald-Hartwig amination, common bases include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). For SNAr, an excess of isopropylamine can sometimes act as the base, or a non-nucleophilic base like triethylamine can be added. |
| Low Reaction Temperature | SNAr reactions often require heating to proceed at a reasonable rate.[1] Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. |
| Poor Quality Reagents | Ensure that the 2,6-dichloropyridine and isopropylamine are of high purity. The solvent should be anhydrous, especially for the Buchwald-Hartwig reaction. |
Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| 2,6-bis(isopropylamino)pyridine | Excess isopropylamine or prolonged reaction time. | Use a stoichiometric amount or a slight excess of isopropylamine (e.g., 1.1-1.5 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrodehalogenation Product | Presence of water or other protic sources. Beta-hydride elimination can be a side reaction in some palladium-catalyzed processes.[2] | Ensure anhydrous reaction conditions. The choice of ligand in the Buchwald-Hartwig reaction can also influence the extent of this side reaction. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a sealed reaction vessel, add 2,6-dichloropyridine (1.0 eq).
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add isopropylamine (1.5 - 2.0 eq).
-
If necessary, add a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add 2,6-dichloropyridine (1.0 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Finally, add isopropylamine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium pre-catalyst (e.g., Pd2(dba)3) with a phosphine ligand |
| Base | K2CO3, Et3N, or excess isopropylamine | NaOtBu, LiHMDS, Cs2CO3 |
| Solvent | DMF, DMSO, NMP | Toluene, Dioxane, THF |
| Temperature | 80-150 °C | 60-110 °C |
| Reaction Time | 12-48 hours | 2-24 hours |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
How to increase the regioselectivity of 6-Chloro-N-isopropyl-2-pyridinamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the regioselectivity of reactions involving 6-Chloro-N-isopropyl-2-pyridinamine and related substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what influences their reactivity?
A1: The primary reactive sites on this compound are the C-H bonds at the C3, C4, and C5 positions, and the C-Cl bond at the C6 position. The regioselectivity of reactions is governed by the electronic and steric effects of the substituents and the reaction mechanism.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene[1]. This effect is most pronounced at the C2, C4, and C6 positions.
-
N-isopropyl-2-pyridinamine Group: This is an electron-donating group, which can activate the pyridine ring towards certain reactions and can direct incoming groups.
-
6-Chloro Group: The chloro group is an electron-withdrawing group, further influencing the electronic properties of the ring. It serves as a leaving group in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
The interplay of these groups determines the most likely site of reaction under specific conditions.
Q2: How can I control the regioselectivity of C-H functionalization on a substituted pyridine like this compound?
A2: Achieving high regioselectivity in pyridine C-H functionalization is a significant challenge due to the presence of multiple C-H bonds with different reactivities[2]. However, several strategies can be employed:
-
Directing Groups: The use of directing groups is a powerful strategy to control regioselectivity. The existing N-isopropylamino group may act as a directing group.
-
Catalyst and Ligand Choice: In transition metal-catalyzed C-H activation, the choice of catalyst and ligand is crucial. For instance, in palladium-catalyzed reactions, different phosphine ligands can favor different positions[3]. The development of specific ligands, such as chlorinated pyridine-pyridone ligands, has enabled challenging C(sp³)–H amination reactions by overcoming N-coordination issues[4].
-
Reaction Conditions: Solvents, temperature, and additives can significantly influence the regioselectivity. For example, the addition of silver carbonate has been shown to be necessary for high regioselectivity in certain palladium-catalyzed arylations of electron-deficient pyridines[5].
-
Novel Strategies: Recent advancements include methods like using pyridine phosphonium salts, photocatalysis, and temporary de-aromatization to achieve functionalization at positions that are traditionally difficult to access[6].
Q3: What factors are critical for achieving high regioselectivity in palladium-catalyzed amination (Buchwald-Hartwig reaction) at the C6-Cl position?
A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds[7]. To ensure the reaction occurs selectively at the C6-Cl position, consider the following:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is paramount. Sterically hindered biaryl phosphine ligands, such as RuPhos and BrettPhos, have shown excellent performance in the amination of aryl chlorides[3].
-
Base: The selection of the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is critical and depends on the substrate and amine.
-
Solvent: Toluene is a commonly used solvent that can be effective due to the poor solubility of certain byproducts, which can help drive the reaction[8].
-
Temperature: Optimization of the reaction temperature is necessary to ensure complete conversion without promoting side reactions.
The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination[8][9].
Q4: Can Nucleophilic Aromatic Substitution (SNAr) be a regioselective method for functionalizing the C6-Cl position?
A4: Yes, SNAr can be a viable and regioselective method, particularly because the chloro group is at a position activated by the ring nitrogen. For SNAr to be efficient, the pyridine ring needs to be sufficiently electron-deficient. The presence of the electron-withdrawing nitrogen atom facilitates nucleophilic attack. However, reactions on chloropyridines can be less satisfactory compared to more activated systems like chloropyrimidines unless an additional electron-withdrawing group is present[10][11]. The choice of nucleophile and reaction conditions (solvent, temperature) will be crucial for success.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C3, C4, and C5 functionalized products | Lack of directing effect or insufficient catalyst control. | 1. Introduce a Directing Group: If possible, temporarily install a directing group to favor one position. 2. Screen Catalysts and Ligands: Systematically vary the transition metal catalyst and ligands. For palladium catalysis, try different generations of Buchwald or Hartwig ligands. 3. Optimize Reaction Conditions: Vary the solvent, temperature, and additives. The use of specific acids or salts can influence regioselectivity[5]. |
| No reaction at any C-H bond | Deactivation of the pyridine ring or inappropriate reaction conditions. | 1. Use a More Activating Strategy: Consider methods like conversion to a pyridine N-oxide to increase reactivity. 2. Harsh Conditions (with caution): While generally less selective, increasing the temperature or using a more reactive catalyst might be necessary. 3. Alternative Methodologies: Explore newer methods like photocatalysis which can operate under milder conditions[6]. |
Issue 2: Low Yield or Selectivity in Buchwald-Hartwig Amination at C6-Cl
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion to the aminated product | Inactive catalyst, inappropriate base or solvent. | 1. Catalyst/Ligand Screening: Test different palladium precursors and a range of phosphine ligands (e.g., Josiphos, BrettPhos, RuPhos)[3]. 2. Base Optimization: Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. 3. Solvent Choice: While toluene is common, consider other solvents like dioxane or THF. |
| Formation of side products (e.g., hydrodehalogenation) | Undesired side reactions in the catalytic cycle, such as β-hydride elimination[7]. | 1. Use a Bulky Ligand: Sterically hindered ligands can disfavor side reactions. 2. Lower Reaction Temperature: This can sometimes reduce the rate of side reactions relative to the desired product formation. 3. Choice of Amine: The nature of the amine can influence the propensity for side reactions. |
| Reaction with the N-isopropylamino group | The existing amino group competes as a nucleophile. | 1. Protect the Amino Group: If feasible, protect the N-isopropylamino group with a suitable protecting group before performing the C-Cl functionalization. |
Quantitative Data Summary
The following tables summarize reaction conditions from the literature for reactions on related substituted pyridines and other heterocycles, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Palladium-Catalyzed Amination of Chloro-Substituted Heterocycles
| Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4,6-dichloro-5-nitropyrimidine | Various primary & secondary amines | Pd₂(dba)₃ / R-BINAP | K₂CO₃ | Toluene | 110 | 65-95 | [12] |
| 2-chloropyrazine | Morpholine | - (SNAr) | KF | Water | 100 | 95 | [11] |
| Heteroaryl Chlorides | Primary amines | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 100 | 70-95 | [3] |
| Aryl Chlorides | Secondary amines | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 80-98 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and should be optimized for the specific amine being used.
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or glovebox for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the palladium precursor (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% RuPhos).
-
Add the base (e.g., 1.4 mmol Sodium tert-butoxide).
-
Add the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]
Technical Support Center: Synthesis of Substituted Pyridinamines
Welcome to our technical support center for the synthesis of substituted pyridinamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Chichibabin Reaction
Question 1: Why am I observing low yields and significant byproduct formation in my Chichibabin reaction?
Answer: Low yields in the Chichibabin reaction are a common issue and can often be attributed to several factors, including side reactions, improper reaction conditions, and substrate effects.
-
Dimerization: A significant side reaction is the dimerization of the pyridine substrate. For instance, heating 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure can yield as much as 89% of the dimer byproduct and only 11% of the desired 2-amino product.[1] Applying pressure (e.g., 350 psi of nitrogen) can shift the equilibrium, increasing the yield of the aminated product to 74%.[1]
-
Substituent Effects: The electronic properties of substituents on the pyridine ring play a crucial role.
-
Electron-withdrawing groups (EWGs) generally inhibit the reaction. This may be due to a decrease in the basicity of the ring nitrogen, complexation with sodium amide, or unfavorable alteration of the spin density in the intermediate radical anion.[1]
-
Electron-donating groups (EDGs) can also deactivate the ring, hindering the reaction.[1]
-
-
Reaction Conditions:
-
Temperature: While the reaction requires heat, excessive temperatures can lead to decomposition. It is recommended to run the reaction at the lowest temperature that allows for efficient hydrogen evolution.[1]
-
Sodium Amide Quality: The purity of sodium amide can surprisingly impact the reaction yield. In some cases, less pure sodium amide has been reported to give better yields, possibly due to the catalytic effect of impurities.[2]
-
Question 2: How can I achieve amination on substrates that are sensitive to the harsh conditions of the traditional Chichibabin reaction?
Answer: The traditionally harsh conditions of the Chichibabin reaction (high temperatures and strong base) are not suitable for all substrates.[3] Fortunately, milder protocols have been developed. One such method involves using sodium hydride (NaH) as a base in the presence of lithium iodide (LiI) with primary amines in a solvent like THF. This approach allows for the C2 amination of pyridines at much lower temperatures (65°C to 85°C) and has been shown to be effective for a range of primary alkyl amines.[3]
Nucleophilic Aromatic Substitution (SNAr)
Question 3: My SNAr amination of a chloropyridine is not proceeding. What are the common reasons for this?
Answer: The success of an SNAr reaction on a pyridine ring is highly dependent on the electronic activation of the ring and the position of the leaving group.
-
Lack of Activation: Pyridine is a π-deficient heterocycle, which makes it more reactive towards nucleophiles than benzene. However, for an SNAr reaction to proceed efficiently, the ring often requires activation by strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups.[4] For example, 2-chloropyridine is significantly less reactive than 2-chloropyrimidine towards nucleophilic substitution.[4] The presence of a nitro group, as in 2-chloro-5-nitropyridine, greatly facilitates the reaction with various amines.[4]
-
Leaving Group: While chlorides are common substrates, fluoride is a better leaving group for SNAr reactions on pyridines, often resulting in better yields.[4]
-
Reaction Conditions: If the substrate is not sufficiently activated, harsher conditions may be necessary. This can include elevated temperatures under pressure, which can be achieved using a sealed tube, a microwave reactor, or a flow chemistry setup.[5]
Question 4: I am trying to perform a selective amination on a di-substituted pyridine. What factors control the regioselectivity?
Answer: Regioselectivity in the SNAr amination of polysubstituted pyridines is governed by a combination of electronic and steric effects.
-
Electronic Effects: Nucleophilic attack is favored at the positions that are most electron-deficient. These are typically the C2/C6 and C4 positions. An electron-withdrawing group will further activate the positions ortho and para to it. For example, in 2,6-dichloro-3-nitropyridine, both the C2 and C6 positions are activated by the nitro group. The inductive effect of the nitro group makes the C2 position more electron-deficient and thus more prone to nucleophilic attack, leading to substitution at this position, which might be the kinetically controlled product.[6]
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position. However, it's important to consider that in an SNAr reaction, the nucleophile attacks the π* orbitals above and below the plane of the ring, so a substituent in the plane of the ring, like a nitro group, may not exert as much steric hindrance as initially presumed.[6]
A newer strategy for achieving C4-selective amination involves the use of 4-pyridyl pyridinium salt intermediates, which can then react with aqueous ammonia to yield the 4-aminopyridine product.[7][8]
Buchwald-Hartwig Amination
Question 5: I am struggling with a Buchwald-Hartwig amination of a 2-chloropyridine. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination of heteroaryl chlorides, particularly electron-rich ones, can be challenging.[9] Success often hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the base.
-
Ligand Choice: The ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition of the Pd(0) to the aryl chloride and facilitate the reductive elimination of the product.[10] Several generations of ligands have been developed, with dialkylbiaryl phosphines and ferrocene-based ligands showing broad applicability.[10] For chloropyridines, ligands such as (o-biphenyl)P(t-Bu)₂ and (o-biphenyl)PCy₂ have been shown to be effective.[11]
-
Base Selection: The choice of base is highly context-dependent and can be influenced by the solvent.[12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times.[10]
-
Solvent: Anhydrous, deoxygenated solvents are essential for this reaction. Toluene, dioxane, and THF are commonly used.[9][13]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[12] If you are struggling with a chloride, converting it to the corresponding bromide or iodide might facilitate the reaction.[9]
Question 6: My Buchwald-Hartwig reaction is giving a complex mixture of products, and my starting material is consumed. What could be the issue?
Answer: A complex product mixture with consumption of starting material in a Buchwald-Hartwig reaction can point to several issues, including side reactions and catalyst decomposition.
-
Competing Nucleophiles: If your substrate or amine contains other nucleophilic functional groups (e.g., a phenol), these can also participate in the coupling reaction, leading to undesired byproducts.[9] Protection of these functional groups may be necessary.
-
Dehalogenation: The aryl halide can undergo dehalogenation, leading to the formation of the corresponding arene without the desired amination.
-
Self-Coupling/Polymerization: If the amine or the aryl halide has reactive functional groups, self-coupling or polymerization can occur. For example, an unprotected NH group on a heterocyclic substrate can lead to polymerization.[14]
-
Catalyst Poisoning: Certain functional groups, such as azo groups, can act as catalyst poisons, leading to a failed reaction.[15]
Troubleshooting Workflows
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change_ligand -> success [label="Improvement"]; change_base -> success [label="Improvement"]; change_solvent -> success [label="Improvement"]; increase_temp -> success [label="Improvement"]; } dot Caption: Troubleshooting workflow for a failing Buchwald-Hartwig amination reaction.
Quantitative Data Summary
Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination of 2-Chloropyridine
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 24 | 75 |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 18 | 85 |
| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| 4 | Pd₂(dba)₃ | JohnPhos | NaOtBu | Dioxane | 100 | 20 | 92 |
Note: This table is a representative summary based on typical conditions and outcomes reported in the literature. Actual results may vary depending on the specific amine and substrate.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Chloride
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Add the heteroaryl chloride (1.0 equivalent) and the amine (1.0-1.2 equivalents) to the Schlenk tube, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110°C) and stir for the specified time (monitor by TLC or GC/LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridinamine.
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// Edges prep -> inert; inert -> reagents; reagents -> react; react -> workup; workup -> purify; purify -> product; } dot Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 6. organic chemistry - Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of 6-Chloro-N-isopropyl-2-pyridinamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 6-Chloro-N-isopropyl-2-pyridinamine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Question: Why is my compound showing significant peak tailing on the column?
Answer:
Peak tailing is a common issue when purifying basic compounds like this compound on silica gel. This is often due to strong interactions between the basic nitrogen atoms in your compound and acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system to compete with your compound for binding to the acidic sites on the silica gel.
-
Recommended Modifiers: Triethylamine (Et₃N) or ammonia solution.
-
Typical Concentration: Start with 0.1-1% (v/v) of the modifier in your eluent.
-
-
Stationary Phase Deactivation: If the issue persists, consider using a deactivated silica gel or an alternative stationary phase.
-
Deactivated Silica: Use silica gel that has been end-capped to reduce the number of free silanol groups.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.
-
Question: My compound is not eluting from the column, or the retention time is too long. What should I do?
Answer:
High retention of a polar compound like this compound on a polar stationary phase like silica gel is expected. If the compound is not eluting, the mobile phase is likely not polar enough.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent system. This can be achieved by increasing the proportion of the more polar solvent in your solvent mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Solvent System Change: If increasing the polarity of your current system is ineffective, consider switching to a more polar solvent system altogether.
| Solvent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. Use with caution due to methanol's ability to dissolve silica gel at high concentrations. |
Question: The separation between my desired compound and impurities is poor. How can I improve the resolution?
Answer:
Poor resolution can be caused by several factors, including an inappropriate mobile phase, a poorly packed column, or overloading the column with the sample.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The choice of eluent is critical for good separation. It is highly recommended to first perform Thin Layer Chromatography (TLC) with various solvent systems to identify the optimal eluent for separation before running the column. An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening.
-
Sample Loading: Do not overload the column. The amount of crude sample should typically be 1-5% of the mass of the stationary phase. Overloading leads to broad bands that are difficult to separate. Consider using the dry loading technique for better initial band sharpness, especially if the compound has limited solubility in the initial mobile phase.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A1: A good starting point for a compound with the expected polarity of this compound would be a mixture of a non-polar and a moderately polar solvent. We recommend starting with a gradient of ethyl acetate in hexane. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration while monitoring the elution with TLC. The addition of a small amount of triethylamine (0.1-0.5%) to the mobile phase is also recommended to prevent peak tailing.
Q2: What type of stationary phase is most suitable for the purification of this compound?
A2: Standard silica gel (230-400 mesh) is a common choice. However, due to the basic nature of the aminopyridine moiety, which can lead to tailing, using deactivated (end-capped) silica gel or neutral alumina can provide better results.
| Stationary Phase | Advantages | Disadvantages |
| Silica Gel (Standard) | Inexpensive, widely available. | Can cause tailing with basic compounds. |
| Silica Gel (Deactivated) | Reduced tailing for basic compounds. | More expensive than standard silica gel. |
| Alumina (Neutral/Basic) | Good for basic compounds, less acidic. | Can have different selectivity compared to silica. |
Q3: How should I load my sample onto the column?
A3: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column. This method is suitable for samples that are readily soluble in the eluent.[2]
-
Dry Loading: Dissolve your sample in a suitable volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is preferred for samples with poor solubility in the mobile phase or when a very concentrated starting band is required for difficult separations.[1][2]
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (e.g., 50g of 230-400 mesh) in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Preparation and Loading (Dry Loading Method):
-
Dissolve the crude this compound (e.g., 1g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (e.g., 2-3g) to the solution.
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Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the sample-adsorbed silica gel to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Recrystallization of 6-Chloro-N-isopropyl-2-pyridinamine
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 6-Chloro-N-isopropyl-2-pyridinamine. The following information is based on general recrystallization principles and data from structurally similar compounds.
Troubleshooting Guide
Q1: My compound will not dissolve in the chosen solvent, even with heating.
A1: This indicates that the solvent is not a suitable choice for dissolving this compound.
-
Solution: Select a more polar solvent. Based on the solubility of similar aminopyridine compounds, consider solvents like ethanol, methanol, or ethyl acetate.[1][2][3] If a single solvent is not effective, a two-solvent system may be necessary. A good starting point for a two-solvent system is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heating this mixture should result in a clear solution.
Q2: No crystals are forming after the solution has cooled.
A2: This is a common issue that can arise from several factors.
-
Too much solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound fully dissolved even at lower temperatures.[4]
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. To check if your solution is supersaturated, you can dip a glass rod into the solution and let the solvent evaporate; if a solid residue forms on the rod, your compound is in the solution and concentrating it should induce crystallization.
-
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
-
Insufficient cooling: Ensure the solution has been cooled to room temperature and then in an ice bath to maximize crystal formation.
Q3: The compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.
-
Solution 1: Reheat and cool slowly. Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help with this.
-
Solution 2: Change solvent. If slow cooling does not resolve the issue, a different solvent or solvent system with a lower boiling point may be required.
Q4: The recrystallized product is still impure.
A4: Impurities can be trapped in the crystal lattice if the crystallization process occurs too rapidly.
-
Solution: Redissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly. This will allow for the formation of more well-defined crystals and exclude impurities more effectively. Using activated charcoal during the hot filtration step can also help remove colored impurities.
Q5: The yield of recrystallized product is very low.
A5: A low yield can result from several experimental errors.
-
Using too much solvent: As mentioned in Q2, excess solvent will retain more of your compound in the solution (the "mother liquor").
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product will crystallize on the filter paper or in the funnel. Ensure all glassware is pre-heated.
-
Incomplete crystallization: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize the yield of crystals.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
Q: How do I perform a solvent selection test?
A: Place a small amount of your crude this compound into several test tubes. To each tube, add a different potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Then, heat the tubes that did not show good solubility. A suitable solvent will dissolve the compound when hot. Finally, cool the tubes that showed good hot solubility. The best solvent will be the one that produces a good crop of crystals upon cooling.
Q: Should I use a single-solvent or a two-solvent system for recrystallization?
A: A single-solvent recrystallization is generally preferred for its simplicity. However, if a suitable single solvent cannot be found, a two-solvent system is a good alternative. In a two-solvent system, the compound should be very soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "poor" solvent). The two solvents must be miscible.
Q: How can I remove colored impurities during recrystallization?
A: If your crude product is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q: How can I be sure my recrystallized product is pure?
A: The purity of your recrystallized this compound can be assessed by several methods. A sharp melting point range that is close to the literature value is a good indicator of purity. Spectroscopic methods such as NMR or IR can also be used to confirm the identity and purity of the compound.
Data Presentation
The following table summarizes the solubility of 2-aminopyridine in various solvents, which can be used as a guide for selecting a recrystallization solvent for this compound. The solubility is presented in descending order at a given temperature.[1]
| Solvent | Solubility Ranking |
| N-Methyl-2-pyrrolidone (NMP) | Very High |
| N,N-Dimethylformamide (DMF) | High |
| Methanol | High |
| Ethanol | High |
| n-Propanol | Medium |
| n-Butanol | Medium |
| Ethyl Acetate | Medium |
| Isopropanol | Medium |
| Acetonitrile | Low |
| n-Hexane | Very Low |
| Cyclohexane | Very Low |
Experimental Protocols
Method 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, or if charcoal was used to decolorize the solution, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Method 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" (high solubility) solvent with heating.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" (low solubility) solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent method, using the ice-cold solvent mixture for washing.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
Technical Support Center: Handling and Disposal of 6-Chloro-N-isopropyl-2-pyridinamine Waste
Disclaimer: The following information is provided as a general guidance for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 6-Chloro-N-isopropyl-2-pyridinamine was not available at the time of publication. The information presented here is based on the available data for the closely related compound, 2-Amino-6-chloropyridine (CAS No. 45644-21-1). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to obtain the SDS for the exact compound you are using.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound waste?
A1: Based on data for the related compound 2-Amino-6-chloropyridine, this chemical is considered hazardous. It is classified as an acute oral toxin (Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2).[1] Inhalation of dust and direct contact with the skin or eyes should be avoided.
Q2: What personal protective equipment (PPE) is required when handling this type of waste?
A2: Appropriate PPE should always be worn to prevent exposure. This includes:
-
Eye/Face Protection: Tight-sealing safety goggles.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Q3: How should I store waste containing this compound?
A3: Waste should be stored in a well-ventilated, cool, and dry place.[2] Keep waste containers tightly closed and properly labeled.[2] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Q4: What is the proper disposal method for this chemical waste?
A4: This waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[1] It should be disposed of at an approved waste disposal plant.[2] Do not release into the environment.[1]
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound Waste
| Problem | Possible Cause | Solution |
| Small solid spill | Mishandling of container | 1. Ensure adequate ventilation and wear appropriate PPE. 2. Avoid dust formation. 3. Sweep up the spilled material and shovel it into a suitable, labeled container for disposal.[1] |
| Large spill | Improper storage or handling | 1. Evacuate the area. 2. Contact your institution's EHS department immediately. |
Scenario 2: Accidental Personnel Exposure
| Exposure Route | Symptoms | Immediate Action |
| Skin Contact | Irritation, redness | 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[1] |
| Eye Contact | Serious irritation, redness, pain | 1. Immediately rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1] 3. Seek immediate medical attention.[1] |
| Ingestion | Harmful if swallowed | 1. Rinse mouth with water.[2] 2. Call a POISON CENTER or doctor/physician if you feel unwell.[1] 3. Do NOT induce vomiting.[1] |
| Inhalation | Respiratory irritation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if you feel unwell. |
Data Summary
The following table summarizes key safety information for the related compound, 2-Amino-6-chloropyridine.
| Parameter | Value | Reference |
| CAS Number | 45644-21-1 | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2) | [1] |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
Experimental Protocols
Protocol 1: Small-Scale Spill Clean-up (Solid Waste)
-
Preparation: Ensure the spill area is well-ventilated. Don all required PPE, including safety goggles, gloves, and a lab coat. If there is a risk of dust, wear a respirator.
-
Containment: Cordon off the area to prevent further spread.
-
Clean-up:
-
Gently sweep up the solid material to avoid creating dust.
-
Use a plastic dustpan and brush.
-
Place the collected waste into a clearly labeled, sealable hazardous waste container.
-
-
Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
-
Final Steps: Wash hands thoroughly with soap and water after handling the waste. Report the spill to your supervisor and EHS department.
Waste Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound waste.
References
Technical Support Center: Optimizing 6-Chloro-N-isopropyl-2-pyridinamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the biological activity of 6-chloro-N-isopropyl-2-pyridinamine derivatives. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets for 2-aminopyridine derivatives?
A1: 2-Aminopyridine and its derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1][2][3][4] Dysregulation of these kinases is often implicated in diseases like cancer. Specific kinase families targeted by aminopyridine-based inhibitors include:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle.[5]
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Involved in inflammation, cancer, and diabetes.[1]
-
c-Jun N-terminal Kinases (JNKs): Members of the mitogen-activated protein kinase family.[4][6]
-
Activin Receptor-Like Kinase-2 (ALK2): A member of the bone morphogenetic protein (BMP) receptor family.[3]
Q2: My synthesized this compound derivative shows low potency. What initial structural modifications can I explore to improve its activity?
A2: To enhance the potency of your lead compound, consider the following modifications based on established structure-activity relationships (SAR) for related aminopyridine kinase inhibitors:
-
Substitution at the 6-position: The chloro group at the 6-position is a common feature in many kinase inhibitors. Modifying this position can impact selectivity and potency.[3]
-
Functionalization of the Amino Group: The N-isopropyl group can be varied to explore different hydrophobic pockets within the kinase active site. Consider replacing it with other alkyl or aryl groups.
-
Introduction of Substituents on the Pyridine Ring: Adding substituents to other positions on the pyridine ring can modulate the electronic properties and binding interactions of the molecule.
-
Scaffold Hopping: Consider replacing the pyridine core with a related heterocycle like a pyrimidine, pyrazine, or pyrazolo[3,4-d]pyrimidine.[5][7][8] This strategy, known as scaffold hopping, can lead to novel intellectual property and improved drug-like properties.
Q3: I am observing poor solubility of my derivatives in aqueous buffers for biochemical assays. What can I do?
A3: Poor aqueous solubility is a common challenge for kinase inhibitors.[9] Here are some strategies to address this:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. For working dilutions, using a small percentage of DMSO in the final assay buffer is acceptable for most enzymes. However, always determine the tolerance of your specific kinase to DMSO.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Introduction of Solubilizing Groups: Modify your derivative to include polar functional groups, such as carboxylic acids or amines, that can be ionized to form salts.
-
Formulation with Excipients: For in vivo studies, formulation with cyclodextrins or other solubilizing agents can enhance bioavailability.
Troubleshooting Guides
Guide 1: Low Potency in Kinase Inhibition Assays
| Problem | Possible Cause | Troubleshooting Steps |
| IC50 value is higher than expected. | Incorrect ATP Concentration: In competitive inhibitors, the apparent IC50 is dependent on the ATP concentration used in the assay. | Ensure the ATP concentration is at or below the Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors. |
| Inactive Compound: The synthesized compound may not be the correct structure or may have degraded. | Verify the structure and purity of your compound using techniques like NMR and mass spectrometry. Store compounds appropriately to prevent degradation. | |
| Suboptimal Assay Conditions: Buffer components, pH, or ionic strength may not be optimal for kinase activity or inhibitor binding. | Optimize assay conditions by systematically varying buffer components. Refer to literature for established assay conditions for your target kinase. | |
| Poor Compound Solubility: The compound may be precipitating in the assay buffer, leading to an artificially high IC50. | Visually inspect for precipitation. Use the solubility enhancement strategies mentioned in the FAQs. Determine the critical aggregation concentration (CAC) of your compound. |
Guide 2: Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure proper cell suspension and mixing before and during plating. Use a multichannel pipette for better consistency. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Discrepancy between biochemical and cellular potency. | Low Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. | Assess the physicochemical properties of your compound (e.g., logP). Consider modifications to improve cell permeability, such as reducing polarity or adding lipophilic groups. |
| Efflux by Transporters: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. | Test for efflux by co-incubating with known efflux pump inhibitors. | |
| Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. | Perform metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of your compound. | |
| Compound Binding to Serum Proteins: If the cell culture medium contains serum, your compound may bind to serum albumin, reducing its free concentration available to interact with the target. | Perform assays in serum-free media if possible, or quantify the extent of serum protein binding. |
Experimental Protocols
Protocol 1: General Synthesis of 6-Chloro-N-aryl-2-pyridinamine Derivatives
This protocol describes a general method for the synthesis of 6-chloro-N-aryl-2-pyridinamine derivatives via a Buchwald-Hartwig amination reaction.
Materials:
-
2,6-Dichloropyridine
-
Appropriate aniline derivative
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction flask, add 2,6-dichloropyridine (1 equivalent), the aniline derivative (1.1 equivalents), Pd2(dba)3 (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-chloro-N-aryl-2-pyridinamine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK2/Cyclin E
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase substrate to each well.
-
Initiate the kinase reaction by adding a mixture of CDK2/Cyclin E and ATP to each well. The final ATP concentration should be at its Km value.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37 °C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizations
References
- 1. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Chloro-N-isopropyl-2-pyridinamine and Other Pyridinamine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Chloro-N-isopropyl-2-pyridinamine with other pyridinamine derivatives, focusing on their potential therapeutic applications. The information presented herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Properties and Synthesis
This compound belongs to the class of 2-aminopyridine derivatives, which are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. The presence of a chlorine atom at the 6-position and an isopropyl group on the amino nitrogen are key structural features that influence its physicochemical properties and biological activity.
General Synthetic Workflow:
Below is a generalized workflow for the synthesis of N-substituted 2-amino-6-chloropyridines.
Caption: General synthetic scheme for this compound.
Comparative Biological Activity
Pyridinamine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This section compares the performance of 6-chloro-substituted pyridinamine derivatives in these key therapeutic areas.
Antimicrobial Activity
A study by Nagashree et al. investigated the in vitro antimicrobial activity of a series of 6-chloro-pyridin-2-yl-amine derivatives against various bacterial and fungal strains.[2] While this study did not specifically include the N-isopropyl derivative, the data provides a valuable baseline for understanding the structure-activity relationship (SAR) within this chemical series. The table below summarizes the antimicrobial activity (zone of inhibition) of several synthesized derivatives.
Table 1: Antimicrobial Activity of 6-Chloro-pyridin-2-yl-amine Derivatives (Zone of Inhibition in mm) [2]
| Compound ID | R-group on Amino Nitrogen | Bacillus subtilis | Staphylococcus aureus | Xanthomonas campestris | Escherichia coli | Fusarium oxysporum |
| 3a | 4-Hydroxy-3-methoxybenzylidene | 18 | 17 | 15 | 14 | 16 |
| 3b | Indol-3-ylmethylene | 14 | 13 | 12 | 11 | 13 |
| 3c | 4-Dimethylaminobenzylidene | 16 | 15 | 13 | 12 | 14 |
| 3d | 4-Chlorobenzylidene | 15 | 14 | 12 | 11 | 13 |
| 3e | 4-Nitrobenzylidene | 17 | 16 | 14 | 13 | 15 |
| 3f | 3,5-Dinitrobenzylidene | 19 | 18 | 16 | 15 | 17 |
| 3g | 2-Hydroxybenzylidene | 17 | 16 | 14 | 13 | 15 |
| 3h | 4-(Methylthio)benzylidene | 18 | 17 | 15 | 14 | 16 |
| Ciprofloxacin | (Standard Antibiotic) | 25 | 24 | 22 | 21 | - |
| Fluconazole | (Standard Antifungal) | - | - | - | - | 23 |
Data extracted from Nagashree et al. (2013).[2]
Based on the general SAR trends observed for antimicrobial agents, the N-isopropyl group in this compound is expected to confer a moderate level of lipophilicity, which can be favorable for cell membrane penetration. Further empirical testing is required to precisely determine its antimicrobial efficacy relative to the derivatives listed above.
Anti-inflammatory and Kinase Inhibition Potential
Several studies have highlighted the potential of pyridine derivatives as inhibitors of signaling pathways involved in inflammation, such as the p38 MAPK and NF-κB pathways. The inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines. While direct evidence for this compound is lacking, a related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was found to be a potent inhibitor of the p70S6Kβ kinase, suggesting that the 6-chloro-2-aminopyridine scaffold can be a valuable starting point for the development of kinase inhibitors.[3]
NF-κB Signaling Pathway:
The NF-κB signaling cascade is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: The canonical NF-κB signaling pathway.[4][5][6][7][8]
p38 MAPK Signaling Pathway:
The p38 MAPK pathway is another key signaling cascade involved in cellular responses to stress and inflammation.
Caption: Simplified p38 MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of pyridinamine derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]
Protocol:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
-
Conclusion
The 6-chloro-2-aminopyridine scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The available data on related derivatives suggests that this compound is likely to possess antimicrobial and potentially anti-inflammatory or kinase inhibitory properties. However, further experimental validation is crucial to fully characterize its biological profile and therapeutic potential. The protocols provided in this guide offer a framework for conducting such preclinical evaluations. Researchers are encouraged to utilize this information to advance their drug discovery and development efforts in this important area of medicinal chemistry.
References
- 1. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. protocols.io [protocols.io]
- 13. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
A Comparative Analysis of Synthesis Methods for 6-Chloro-N-isopropyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 6-Chloro-N-isopropyl-2-pyridinamine, a key intermediate in pharmaceutical research. The analysis focuses on objectivity, supported by experimental data where available, to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The selection of an appropriate synthetic strategy is crucial for efficient and scalable production. This guide evaluates two principal methods for its synthesis:
-
Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dichloropyridine.
-
Reductive Amination of 2-Amino-6-chloropyridine.
Each method is assessed based on reaction conditions, yield, and reagent availability.
Data Presentation
| Parameter | Method 1: Nucleophilic Aromatic Substitution | Method 2: Reductive Amination |
| Starting Materials | 2,6-Dichloropyridine, Isopropylamine | 2-Amino-6-chloropyridine, Acetone |
| Key Reagents | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMSO, NMP) | Reducing Agent (e.g., NaBH(OAc)3, NaBH4), Acid (e.g., Acetic Acid) |
| Reaction Temperature | Elevated temperatures (typically 100-150 °C) | Room temperature to mild heating (25-50 °C) |
| Reaction Time | 12 - 48 hours | 4 - 24 hours |
| Reported Yield | Moderate to Good (Specific data for this exact transformation is not widely published, but analogous reactions suggest yields in the range of 50-70%) | Good to Excellent (Analogous reductive aminations of aminopyridines often exceed 80% yield) |
| Purification | Column chromatography | Column chromatography or recrystallization |
| Scalability | Moderate; requires pressure vessel for large scale due to volatile amine at high temperatures. | Good; generally proceeds at atmospheric pressure. |
| Key Advantages | Readily available starting materials. A direct, one-step process. | Milder reaction conditions. Potentially higher yields and cleaner reactions. |
| Key Disadvantages | Harsh reaction conditions. Potential for di-substitution as a byproduct. | Two-step process (imine formation followed by reduction). |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution of 2,6-Dichloropyridine
This method involves the direct displacement of one of the chloro substituents of 2,6-dichloropyridine with isopropylamine. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.
Protocol:
-
To a sealed vessel are added 2,6-dichloropyridine (1.0 eq.), isopropylamine (1.5-2.0 eq.), and a base such as potassium carbonate (2.0 eq.).
-
A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added.
-
The mixture is heated to 120-150 °C and stirred for 24-48 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Reductive Amination of 2-Amino-6-chloropyridine
This two-step, one-pot procedure involves the formation of an imine intermediate from 2-amino-6-chloropyridine and acetone, followed by in-situ reduction.
Protocol:
-
2-Amino-6-chloropyridine (1.0 eq.) and acetone (1.5-2.0 eq.) are dissolved in a suitable solvent such as dichloroethane (DCE) or methanol.
-
A catalytic amount of acetic acid is added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.), is added portion-wise.
-
The reaction is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Mandatory Visualization
Caption: Comparative synthetic pathways to this compound.
Caption: Step-by-step workflow comparison of the two synthesis methods.
Conclusion
Both the nucleophilic aromatic substitution of 2,6-dichloropyridine and the reductive amination of 2-amino-6-chloropyridine represent viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher.
For rapid, direct synthesis where harsh conditions are tolerable, Method 1 may be preferable. However, for syntheses where milder conditions, potentially higher yields, and cleaner reaction profiles are desired, Method 2 offers a compelling alternative. It is recommended that small-scale trials of both methods be conducted to determine the optimal procedure for a given laboratory setting and scale of operation.
A Comparative Guide to Analytical Methods for the Quantification of 6-Chloro-N-isopropyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 6-Chloro-N-isopropyl-2-pyridinamine. Due to a lack of publicly available validated methods for this specific compound, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. These methodologies are based on established analytical principles for structurally similar compounds, such as chloropyridines and N-alkylated aromatic amines. The information herein is intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.
I. Overview of Analytical Approaches
The primary analytical techniques suitable for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD). The choice between these methods will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method for the analysis of pharmaceutical compounds due to its versatility, high resolution, and suitability for non-volatile and thermally labile molecules. A reversed-phase method is proposed, as it is well-suited for separating moderately polar compounds like this compound.
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many aromatic amines can be analyzed by GC, this method offers an alternative to HPLC.[1] The use of a selective detector such as an NPD or a mass spectrometer can provide high sensitivity and specificity. However, the analysis of amines by GC can sometimes be challenging due to potential peak tailing, which may require derivatization or the use of specially deactivated columns.[1]
II. Proposed Analytical Methods and Experimental Protocols
Below are detailed, proposed starting protocols for HPLC and GC methods for the analysis of this compound.
A. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed to provide robust and reproducible quantification of the target analyte.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Orthophosphoric acid in Water (pH adjusted to 3.0).
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
B. Gas Chromatography with Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it suitable for trace analysis and impurity profiling.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: A low-bleed, mid-polarity column suitable for amines, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.[4]
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless (for trace analysis) or Split (10:1) for higher concentrations.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[4]
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-400) for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
III. Comparison of Proposed Analytical Methods
The following table summarizes the key performance characteristics of the proposed HPLC and GC methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Partition chromatography based on polarity | Separation based on volatility and interaction with stationary phase |
| Selectivity | Good, based on chromatographic separation and UV absorbance | Excellent, based on chromatographic retention time and mass-to-charge ratio |
| Sensitivity | Moderate, typically in the µg/mL to high ng/mL range | High, can reach pg/mL levels, especially in SIM mode[4] |
| Precision | Excellent, with RSDs typically <2% for replicate injections | Excellent, with RSDs typically <5% |
| Linearity | Excellent, with R² > 0.999 commonly achievable[3] | Excellent, with R² > 0.995 achievable over a wide range[4] |
| Robustness | Generally high, but sensitive to mobile phase pH and composition | High, but can be affected by column activity and matrix effects |
| Sample Throughput | Moderate, with run times typically around 15-20 minutes | Moderate, with run times typically around 20-30 minutes |
| Instrumentation Cost | Moderate | High |
| Primary Advantages | Versatile, suitable for a wide range of compounds, non-destructive | High sensitivity and selectivity, definitive identification |
| Potential Challenges | Co-elution of impurities with similar polarity | Potential for peak tailing of the amine, thermal degradation |
IV. Method Validation Considerations
Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[5] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
V. Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the proposed HPLC and GC analytical methods.
Caption: General workflow for the analysis of this compound by HPLC-UV.
Caption: General workflow for the analysis of this compound by GC-MS.
VI. Conclusion
Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis. HPLC-UV offers a robust and versatile approach suitable for routine quality control, while GC-MS provides higher sensitivity and selectivity, which is advantageous for trace analysis and impurity identification. The provided protocols and comparative data serve as a solid foundation for the development and validation of an analytical method tailored to your specific research or drug development needs.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
A Spectroscopic Comparison of 6-Chloro-N-isopropyl-2-pyridinamine and Its Precursors
This guide provides a detailed spectroscopic comparison of the target compound, 6-Chloro-N-isopropyl-2-pyridinamine, and its logical synthetic precursors, 2,6-dichloropyridine and isopropylamine. This analysis is crucial for researchers and professionals in drug development for characterization and quality control during synthesis. The data presented is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway
The synthesis of this compound logically proceeds through the nucleophilic aromatic substitution of one of the chlorine atoms of 2,6-dichloropyridine with isopropylamine.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.3 (t) | Triplet | 1H | H-4 |
| ~6.5 (d) | Doublet | 1H | H-3 or H-5 | |
| ~6.4 (d) | Doublet | 1H | H-3 or H-5 | |
| ~4.0 (sept) | Septet | 1H | CH (isopropyl) | |
| ~1.2 (d) | Doublet | 6H | CH₃ (isopropyl) | |
| 2,6-Dichloropyridine | 7.66 | t | 1H | H-4 |
| 7.27 | d | 2H | H-3, H-5 | |
| Isopropylamine [1] | 3.102 | s | 1H | CH |
| 1.221 | s | 6H | CH₃ | |
| 1.071 | s | 2H | NH₂ |
¹³C NMR Data
| Compound | Chemical Shift (ppm) |
| 2,6-Dichloropyridine [2] | 150.9 |
| 140.1 | |
| 120.2 | |
| Isopropylamine | No readily available data |
IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3400 | N-H stretch |
| ~2970 | C-H stretch (aliphatic) | |
| ~1600, 1570 | C=C/C=N stretch (aromatic) | |
| ~1170 | C-N stretch | |
| ~780 | C-Cl stretch | |
| 2,6-Dichloropyridine [3] | 1570, 1545, 1420 | Aromatic ring vibrations |
| 1150, 1060 | C-H in-plane bending | |
| 780 | C-Cl stretch | |
| Isopropylamine [4] | 3300-3500 | N-H stretch (broad) |
| 2800-3000 | C-H stretch | |
| 1580-1650 | N-H bend | |
| 1020-1250 | C-N stretch |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 170/172 (M⁺, M⁺+2) | 155/157, 128, 111 |
| 2,6-Dichloropyridine [5] | 147/149/151 (M⁺, M⁺+2, M⁺+4) | 112, 77 |
| Isopropylamine [6] | 59 (M⁺) | 44, 41, 30 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques mentioned above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR : Standard proton NMR spectra were acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For solid samples, a small amount of the compound was mixed with KBr powder and pressed into a thin pellet. For liquid samples, a thin film was placed between two NaCl or KBr plates.
-
Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹. The data is presented in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction : The sample was introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : Electron ionization was performed at a standard energy of 70 eV.
-
Data Analysis : The mass-to-charge ratio (m/z) of the resulting ions was recorded.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compound and its precursors.
Caption: General workflow for synthesis and analysis.
References
- 1. Isopropylamine(75-31-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine, 2,6-dichloro- [webbook.nist.gov]
- 4. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Pyridine, 2,6-dichloro- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Derivatives as Potent JAK2 Inhibitors
This guide provides a detailed comparison of 2-aminopyridine derivatives, closely related to the 6-Chloro-N-isopropyl-2-pyridinamine scaffold, and their structure-activity relationship (SAR) as potent and selective inhibitors of Janus Kinase 2 (JAK2). The abnormal activation of JAK2 is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), making it a significant target for therapeutic intervention.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: SAR of 2-Aminopyridine Derivatives
The following table summarizes the in vitro inhibitory activities of a series of 2-aminopyridine derivatives against JAK1, JAK2, and JAK3 kinases. The data is extracted from a study focused on the design and optimization of these compounds as selective JAK2 inhibitors.[4][5] The core structure is based on a 2-aminopyridine scaffold, with variations at the R position influencing potency and selectivity.
| Compound | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |
| 16j | 4-methyl-1H-pyrazol-1-yl | >1000 | 22 | >1000 | >45.5 | >45.5 |
| 16k | 1H-pyrazol-1-yl | >1000 | 51 | >1000 | >19.6 | >19.6 |
| 16l | 1H-imidazol-1-yl | >1000 | 71 | >1000 | >14.1 | >14.1 |
| 16m-(R) | (R)-3-fluoropyrrolidin-1-yl | 255 | 3 | 228 | 85 | 76 |
| 16m | 3-fluoropyrrolidin-1-yl | - | 8 | - | - | - |
| Fedratinib | (Reference Compound) | - | 3 | - | - | - |
Data sourced from Ma et al., Bioorg Med Chem Lett. 2020.[4][5]
Key SAR Insights:
-
The introduction of a di-heterocyclic R substituent, such as in compounds 16k and 16l , demonstrated good inhibitory activity against JAK2.[5]
-
Compound 16j , with a 4-methyl-1H-pyrazol-1-yl group, showed a potent JAK2 IC50 of 22 nM.[5]
-
A significant increase in potency was achieved with the introduction of a (R)-3-fluoropyrrolidin-1-yl group in compound 16m-(R) , which exhibited a JAK2 IC50 of 3 nM.[4][5] This highlights the importance of the stereochemistry at this position for optimal binding.
-
Compound 16m-(R) also demonstrated favorable selectivity for JAK2 over other JAK family members, with 85-fold selectivity against JAK1 and 76-fold selectivity against JAK3.[4][5]
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against JAK1, JAK2, and JAK3 was determined using an in vitro kinase assay. A common method for this is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay.[6]
Materials:
-
Purified recombinant human JAK1, JAK2, and JAK3 enzymes.
-
LanthaScreen™ Eu-anti-tag antibody.
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6]
-
Test compounds dissolved in DMSO.
-
384-well assay plates.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Plate Preparation: 5 µL of the diluted test compound is added to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: A mixture of the specific JAK kinase and the Eu-labeled antibody is prepared in kinase buffer. 5 µL of this mixture is added to each well containing the test compound.
-
Tracer Addition: 5 µL of the Alexa Fluor™ 647-labeled tracer is added to each well to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET. The emission from both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) is measured.
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
JAK2 Signaling Pathway
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a crucial signaling cascade for a variety of cytokines and growth factors.[7][8] Upon ligand binding to its receptor, JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and regulation of target gene expression involved in cell proliferation, differentiation, and survival.[2][7]
Caption: The JAK2-STAT signaling pathway and the inhibitory action of 2-aminopyridine derivatives.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor using a FRET-based kinase binding assay.
Caption: Workflow for a FRET-based in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - 华东师范大学 [pure.ecnu.edu.cn:443]
- 4. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
In Vitro Performance of 6-Chloro-N-isopropyl-2-pyridinamine Derivatives and Related Pyridine Analogs: A Comparative Guide
This guide provides a comparative analysis of the in vitro biological activity of 6-chloro-N-isopropyl-2-pyridinamine derivatives and related 2,6-disubstituted pyridine compounds. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource on the performance of these molecules, supported by experimental data from various studies. While direct comparative studies on this compound are limited, this guide draws parallels with structurally similar pyridine derivatives to infer potential mechanisms and activities.
The primary focus of the research surrounding these pyridine derivatives has been on their potential as anticancer agents, with significant activity reported against a range of human cancer cell lines.[1][2] Additional studies have explored their antimicrobial properties.[3][4] The mechanism of action for the anticancer effects often involves the inhibition of key cellular signaling pathways, such as those mediated by protein kinases, or the induction of apoptosis.[1][2]
Comparative Anticancer Activity
The antiproliferative activity of various pyridine derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparison. The data below summarizes the IC50 values for different classes of pyridine derivatives.
Table 1: Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| p-hydroxy substituted derivative 13 | Multiple | 1.45–4.25 | [5] |
| N-methyl derivative 19 | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45–1.90 | [5] |
Data from a study on 2,6-diphenyl substituted imidazo[4,5-b]pyridines, which share a disubstituted pyridine core.[5]
Table 2: Anticancer Activity of Novel 2,6-disubstituted Pyridine Hydrazones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3f | HT-29 (Colon) | 6.78 | [1][6] |
| 3k | HT-29 (Colon) | 8.88 | [1][6] |
| 3g | ISH (Endometrial) | 8.26 | [1][6] |
These compounds were also found to be less toxic than paclitaxel to NIH 3T3 mouse embryonic fibroblast cells.[1]
Table 3: Cytotoxic Activities of Pyridine Heterocyclic Hybrids
| Compound | Huh-7 (Hepatocellular Carcinoma) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Reference |
|---|---|---|---|---|
| 3b | 6.54 µM | 15.54 µM | 6.13 µM | [2] |
| Taxol (Reference) | 6.68 µM | 38.05 µM | 12.32 µM | [2] |
Compound 3b, a pyrano-pyridine hybrid, demonstrated superior antiproliferative activity compared to the standard drug Taxol in these cell lines.[2]
Table 4: Cytotoxicity of Spiro-Pyridine Derivatives
| Compound | HepG-2 (Hepatocellular Carcinoma) | Caco-2 (Colorectal Carcinoma) | Reference |
|---|---|---|---|
| Spiro-pyridine 5, 7, 8 | < 10 µM | 7.83 ± 0.50 to 13.61 ± 1.20 µM | [7] |
| Doxorubicin (Reference) | 4.50 ± 0.20 µM | 12.49 ± 1.10 µM | [7] |
These spiro-pyridine derivatives showed promising results, with compound 7 being more potent than Doxorubicin against the Caco-2 cell line.[7]
Antimicrobial Activity
In addition to anticancer properties, certain 6-chloro-pyridin-2-yl-amine derivatives have been screened for antimicrobial activity.
Table 5: Antimicrobial Activity of 6-chloro-pyridin-2-yl-amine Derivatives
| Compound | Activity | Pathogenic Strains | Reference |
|---|---|---|---|
| 3a, 3f, 3h | Potent Antibacterial | Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli | [3][4] |
| All synthesized derivatives (3a-h) | Moderate to Good Antibacterial & Antifungal | Above bacteria and Fusarium oxysporum |[3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these pyridine derivatives.
In Vitro Antiproliferative MTT Assay
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, A549) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine derivatives. A reference drug (e.g., Taxol, Doxorubicin) is used as a positive control.[2]
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the compound concentration versus the cell viability.[2]
Kinase Inhibition Assay
Kinase assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase, which is often a target in cancer therapy.
General Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a specific substrate for the kinase of interest. Highly pure preparations of the kinase are required.[9]
-
Reaction Setup: In a microplate, the kinase, the test compound (at various concentrations), and the substrate are combined.[10]
-
Initiation: The reaction is initiated by the addition of ATP.[10]
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylation is quantified. This can be done through various methods:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[11]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Uses a pair of fluorophore-labeled antibodies, one for the protein and one for the phosphorylated site, to detect phosphorylation.[12]
-
Radiometric assays: Use radioactively labeled ATP and measure the incorporation of the radioactive phosphate into the substrate.[13]
-
-
IC50 Determination: The inhibitory effect of the compound is calculated, and the IC50 value is determined from the dose-response curve.[13]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a potential mechanism of action for anticancer pyridine derivatives and a general workflow for their in vitro evaluation.
Caption: Putative mechanism of action for anticancer pyridine derivatives.
Caption: General workflow for in vitro evaluation of pyridine derivatives.
References
- 1. Novel 2,6-disubstituted pyridine hydrazones: Synthesis, anticancer activity, docking studies and effects on caspase-3-mediated apoptosis [openaccess.marmara.edu.tr]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. pubcompare.ai [pubcompare.ai]
- 12. caymanchem.com [caymanchem.com]
- 13. reactionbiology.com [reactionbiology.com]
Benchmarking the Efficacy of 6-Chloro-N-isopropyl-2-pyridinamine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 6-chloro-2-pyridinamine-based compounds as potential therapeutic agents. While specific experimental data for 6-Chloro-N-isopropyl-2-pyridinamine is not extensively available in publicly accessible literature, this guide benchmarks the broader class of 6-chloro-2-aminopyridine derivatives against other relevant compounds, drawing upon available preclinical data. The information presented herein is intended to guide further research and development in this area.
Introduction to 2-Aminopyridine Derivatives in Drug Discovery
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Notably, derivatives of this scaffold have been extensively investigated as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. The presence of a chlorine atom at the 6-position of the pyridine ring can influence the compound's electronic properties and binding interactions with its biological targets, potentially enhancing potency and selectivity. This guide focuses on the anticancer potential of these compounds.
Comparative Efficacy of 2-Aminopyridine Derivatives
The following tables summarize the in vitro efficacy of various 2-aminopyridine derivatives against several cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of 2-Aminopyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | 2-Aminopyridine Derivative | Ovarian (A2780) | 15.57 | Cisplatin | - |
| Compound 1 | Ovarian (A2780CISR) | 11.52 | Cisplatin | - | |
| Compound 2 | 2-Aminopyrimidine Derivative | Colon (HCT116) | 89.24 | - | - |
| Compound 2 | Breast (MCF7) | 89.37 | - | - | |
| Compound 3 | N-substituted 1H-benzimidazole | Breast (MCF-7) | 1.84 | Paclitaxel | 1.38 |
| Compound 3 | Liver (HepG-2) | 2.56 | Paclitaxel | 2.14 | |
| Compound 3 | Lung (A-549) | 3.12 | Paclitaxel | 3.26 | |
| Compound 3 | Colon (HCT-116) | 4.18 | Paclitaxel | 4.82 | |
| Compound 3 | Prostate (PC-3) | 2.15 | Paclitaxel | 2.86 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Mechanism of Action: Kinase Inhibition
Many 2-aminopyridine derivatives exert their anticancer effects by inhibiting protein kinases. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. By blocking the activity of specific kinases that are overactive in cancer cells, these compounds can halt tumor progression. The general mechanism involves the 2-aminopyridine core forming hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a critical interaction for potent inhibition.
Signaling Pathway Diagram
The diagram below illustrates a simplified, representative signaling pathway involving a Receptor Tyrosine Kinase (RTK) and the downstream MAPK/ERK cascade, which is a common target for kinase inhibitors.
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2-aminopyridine-based compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow Diagram
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in cell culture medium.
-
Treatment: The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Detailed Protocol:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase enzyme, a specific substrate (a peptide or protein that the kinase phosphorylates), and ATP (the phosphate donor).
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set period to allow the phosphorylation of the substrate to occur.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radioactively labeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based assays (e.g., ELISA): Using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
Luminescence-based assays: Using a system where the amount of ATP remaining after the kinase reaction is converted into a luminescent signal.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the compound concentration.
Conclusion and Future Directions
The available data on 2-aminopyridine derivatives, particularly those with a 6-chloro substitution, indicate that this class of compounds holds significant promise as a source of novel anticancer agents. Their primary mechanism of action appears to be the inhibition of protein kinases involved in cancer cell proliferation and survival.
To further advance the development of this compound-based compounds, the following steps are recommended:
-
Direct Efficacy Testing: It is crucial to synthesize and evaluate the specific compound, this compound, in a panel of cancer cell lines to determine its IC50 values and compare them directly with established anticancer drugs and other 2-aminopyridine derivatives.
-
Kinase Profiling: A comprehensive kinase profiling study should be conducted to identify the specific kinases that are inhibited by this compound and to assess its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of analogs with modifications to the N-isopropyl group and other positions on the pyridine ring will help to optimize the potency and selectivity of the lead compound.
-
In Vivo Studies: Promising compounds should be advanced to in vivo studies using animal models of cancer to evaluate their efficacy, pharmacokinetics, and toxicity.
By systematically addressing these research questions, the full therapeutic potential of this compound-based compounds can be elucidated.
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6-Chloro-N-isopropyl-2-pyridinamine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to advancing a successful drug discovery program. This guide provides a comparative framework for evaluating the selectivity of 6-Chloro-N-isopropyl-2-pyridinamine derivatives, a scaffold of interest in medicinal chemistry. Due to the limited availability of public cross-reactivity data for this specific derivative, this guide presents a representative analysis based on a hypothetical derivative, "Compound X," to illustrate the principles and methodologies of such a study. The experimental protocols and data visualization techniques described herein are standard in the field and provide a robust template for assessing the selectivity of novel chemical entities.
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, has made it a popular starting point for the design of inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving selectivity. Unintended interactions with off-target kinases can lead to adverse effects or confounding biological results. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of any 2-aminopyridine-based compound.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity data for "Compound X," a representative this compound derivative, against a panel of 10 kinases. The data is presented as percent inhibition at a screening concentration of 1 µM. This type of single-concentration screen is often used as a primary filter to identify potential off-target interactions, which are then typically confirmed with full dose-response curves to determine IC50 or Ki values.
| Target Kinase | Kinase Family | Percent Inhibition at 1 µM | Notes |
| Target A | Tyrosine Kinase | 98% | Intended Target |
| Kinase B | Tyrosine Kinase | 85% | Significant Off-Target |
| Kinase C | Serine/Threonine Kinase | 55% | Moderate Off-Target |
| Kinase D | Tyrosine Kinase | 25% | Weak Interaction |
| Kinase E | Serine/Threonine Kinase | 15% | Minimal Interaction |
| Kinase F | Atypical Kinase | 10% | Negligible Interaction |
| Kinase G | Tyrosine Kinase | 8% | Negligible Interaction |
| Kinase H | Serine/Threonine Kinase | 5% | Negligible Interaction |
| Kinase I | Lipid Kinase | 3% | Negligible Interaction |
| Kinase J | Serine/Threonine Kinase | 2% | Negligible Interaction |
Interpretation of Data:
In this hypothetical dataset, "Compound X" demonstrates high potency against its intended target, Target A. However, it also shows significant inhibition of Kinase B, a member of the same kinase family, suggesting a potential for on-target family cross-reactivity. Furthermore, the moderate inhibition of Kinase C, from a different branch of the kinome, indicates a broader off-target profile that warrants further investigation. The remaining kinases show weak to negligible inhibition, suggesting a reasonable degree of selectivity against those targets.
Experimental Protocols
The data presented above would typically be generated using one of several established high-throughput screening methodologies. Below are detailed protocols for two common approaches.
Radiometric Kinase Assay (e.g., HotSpot™ or ³³PanQinase™)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate (peptide or protein) by the kinase.
-
Reaction Setup: A reaction mixture is prepared in a multi-well plate containing the specific kinase, its substrate, ATP spiked with [γ-³³P]ATP, and the necessary cofactors in an appropriate kinase buffer.
-
Compound Addition: "Compound X" (or other test compounds) dissolved in DMSO is added to the reaction wells at the desired concentration (e.g., 1 µM). A DMSO-only control is included to determine 100% kinase activity.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-120 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) which captures the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percent inhibition is calculated by comparing the radioactivity in the compound-treated wells to the DMSO control wells.
Competition Binding Assay (e.g., KINOMEscan™)
This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.
-
Assay Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized ligand in a multi-well plate.
-
Competition: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: A low amount of kinase detected on the solid support indicates strong binding of the test compound. The results are typically reported as percent of control, where the control is the amount of kinase bound in the absence of a competing compound.
Visualizations
To better understand the experimental process and the potential biological implications of cross-reactivity, the following diagrams are provided.
Conclusion
The comprehensive analysis of a compound's cross-reactivity is a cornerstone of modern drug development. While the hypothetical data for "Compound X" illustrates a promising lead with a defined primary target, it also highlights the critical need to characterize and understand its off-target interactions. The methodologies and visualizations presented in this guide offer a standardized approach for researchers to assess the selectivity of this compound derivatives and other novel inhibitors. By systematically evaluating cross-reactivity, researchers can make more informed decisions, mitigate potential risks, and ultimately develop safer and more effective therapeutics.
A Comparative Guide to the Antimicrobial Spectrum of Pyridinamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyridinamine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. Their structural versatility allows for the fine-tuning of their biological properties, making them attractive candidates for the development of new anti-infective agents. This guide provides an objective comparison of the antimicrobial performance of different pyridinamine derivatives, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and mechanisms of action.
Comparative Antimicrobial Activity
The antimicrobial efficacy of pyridinamine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of representative pyridinamine derivatives against a panel of clinically relevant bacteria and fungi.
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 2-Aminopyridines | Compound 2c (a 2-amino-3-cyanopyridine derivative) | Staphylococcus aureus | 0.039 | [1][2][3][4] |
| Bacillus subtilis | 0.039 | [1][2][3][4] | ||
| Bacillus cereus | 78 | [1] | ||
| Enterococcus faecalis | 78 | [1] | ||
| Micrococcus luteus | 78 | [1] | ||
| Pyridine Carboxamides | Pyridine-3-carboxamide-6-yl-urea derivative | Gram-positive bacteria | Potent activity reported | [5][6] |
| Pyridinium Salts | N-alkylated pyridine-based organic salt (Compound 66) | Staphylococcus aureus | 56 (inhibitory percentage) | [7] |
| Escherichia coli | 55 (inhibitory percentage) | [7] | ||
| Imidazo[2,1-b][1][3][5]thiadiazole containing Pyridines | Compound 17d (4-F substituted) | Bacteria | 0.5 | [8] |
| Compound 17a | Candida albicans (ATCC 9763) | 8 | [8] | |
| Compound 17d | Candida albicans (ATCC 9763) | 8 | [8] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a widely accepted and standardized technique.
Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the pyridinamine derivatives in a suitable solvent (e.g., DMSO).
- Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
- Microorganism Culture: Prepare a fresh overnight culture of the test microorganism.
- 96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
2. Inoculum Preparation:
- Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute the adjusted suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
- Dispense 100 µL of sterile broth into all wells of the 96-well plate.
- Add 100 µL of the stock solution of the test compound to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
4. Inoculation:
- Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
5. Incubation:
- Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-72 hours for fungi.
6. Determination of MIC:
- The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mechanism of Action: Inhibition of Essential Bacterial Enzymes
Several pyridinamine derivatives exert their antimicrobial effect by targeting essential bacterial enzymes that are absent or significantly different in eukaryotes, providing a basis for selective toxicity. Two key mechanisms of action have been identified:
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[5][6] Certain pyridine-3-carboxamide derivatives have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, leading to the disruption of DNA supercoiling and ultimately cell death.[5][6]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthesis pathway, which is responsible for producing tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. Pyrimethamine, a diaminopyrimidine derivative, and its analogs are known inhibitors of DHFR.[13][14] By blocking DHFR, these compounds disrupt DNA synthesis and repair, leading to bacterial cell death. Some pyridinamine derivatives may act through a similar mechanism.
Visualizing Experimental and Biological Processes
To better illustrate the key processes involved in the evaluation and action of pyridinamine derivatives, the following diagrams are provided.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 5. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 8. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. npaa.in [npaa.in]
- 14. Pyrimethamine analogs as strong inhibitors of double and quadruple mutants of dihydrofolate reductase in human malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Chloro-N-isopropyl-2-pyridinamine Derivatives Against Drug-Resistant Bacterial Strains: A Review
An in-depth analysis of the antibacterial potential of 6-chloro-pyridinamine derivatives, offering a comparative guide for researchers in drug discovery. This report synthesizes available data on their efficacy against clinically relevant drug-resistant bacteria, details experimental methodologies, and visualizes potential mechanisms of action.
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Pyridine-based compounds have emerged as a promising class of therapeutics with a broad spectrum of biological activities. Within this class, 6-chloro-N-isopropyl-2-pyridinamine and its derivatives are of significant interest due to their structural features that suggest potential for potent antibacterial efficacy. This guide provides a comparative analysis of the performance of these and structurally related compounds against drug-resistant bacterial strains, supported by available experimental data.
Performance Comparison of 2-Aminopyridine Derivatives
While specific efficacy data for this compound is not extensively available in the public domain, studies on closely related 6-chloro-pyridin-2-yl-amine and other 2-aminopyridine derivatives provide valuable insights into their potential as antibacterial agents. The following tables summarize the antibacterial activity of these compounds against various Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Table 1: Antibacterial Activity of 6-Chloro-pyridin-2-yl-amine Derivatives
| Compound ID | Derivative | Test Organism | Zone of Inhibition (mm) |
| 3a | (4-Hydroxy-3-methoxy-benzylidene)-(6-chloro-pyridin-2-yl)-amine | Bacillus subtilis | 18 |
| Staphylococcus aureus | 16 | ||
| Xanthomonas campestris | 14 | ||
| Escherichia coli | 12 | ||
| 3f | (6-Chloro-pyridin-2-yl)-(4-fluoro-benzylidene)-amine | Bacillus subtilis | 17 |
| Staphylococcus aureus | 15 | ||
| Xanthomonas campestris | 13 | ||
| Escherichia coli | 11 | ||
| 3h | (6-Chloro-pyridin-2-yl)-(4-methylsulfanyl-benzylidene)-amine | Bacillus subtilis | 16 |
| Staphylococcus aureus | 14 | ||
| Xanthomonas campestris | 12 | ||
| Escherichia coli | 10 | ||
| Ciprofloxacin | (Standard) | Bacillus subtilis | 25 |
| Staphylococcus aureus | 22 | ||
| Xanthomonas campestris | 20 | ||
| Escherichia coli | 18 |
Data synthesized from Nagashree et al. The study did not explicitly test against confirmed drug-resistant strains, but S. aureus and E. coli are representative species with prevalent resistant variants.
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Other 2-Aminopyridine Derivatives
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridines | Compound 2c | Staphylococcus aureus | 0.039 | [1] |
| Bacillus subtilis | 0.039 | [1] | ||
| 2-Aminopyridine Schiff Bases | Compound 3h | Staphylococcus aureus | - | [2] |
| Compound 3j | Escherichia coli | - | [2] |
Note: The study on 2-Aminopyridine Schiff Bases reported activity but did not provide specific MIC values in the abstract.
Potential Mechanism of Action
The precise molecular targets of this compound derivatives are not yet fully elucidated. However, research on the broader class of 2-aminopyridine compounds suggests several potential mechanisms of antibacterial action. One proposed mechanism involves the inhibition of essential bacterial enzymes, disrupting critical metabolic pathways. For instance, some 2-aminopyridine analogs have been shown to inhibit both isocitrate lyase and malate synthase G, key enzymes of the glyoxylate shunt in Pseudomonas aeruginosa.[3] This pathway is crucial for the survival of the bacterium under certain conditions, making its inhibition a viable antibacterial strategy.
Caption: Hypothesized mechanism of 2-aminopyridine derivatives.
Experimental Protocols
This section details the methodologies employed in the cited studies for the synthesis and antibacterial evaluation of 6-chloro-pyridin-2-yl-amine derivatives.
Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives
The synthesis of 6-chloro-pyridin-2-yl-amine derivatives is typically achieved through a condensation reaction between 2-amino-6-chloropyridine and various substituted aldehydes.
Caption: General workflow for the synthesis of derivatives.
Detailed Protocol:
-
A mixture of 2-amino-6-chloropyridine (1 mmol) and a substituted aldehyde (1 mmol) is taken in ethanol (20 mL).
-
A catalytic amount of concentrated sulfuric acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 4-5 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into crushed ice.
-
The resulting precipitate is filtered, washed with diethyl ether, and dried.
-
The crude product is purified by recrystallization from ethanol.
Antibacterial Activity Screening (Agar Well Diffusion Method)
The antibacterial activity of the synthesized compounds is evaluated using the agar well diffusion method.
Protocol:
-
Nutrient agar medium is prepared and sterilized.
-
The sterile agar medium is poured into sterile petri dishes and allowed to solidify.
-
The test bacterial cultures are uniformly swabbed over the surface of the solidified agar.
-
Wells of a standard diameter (e.g., 6 mm) are punched into the agar.
-
A defined concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
To quantify the potency of antibacterial compounds, the Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
Protocol:
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Positive control (broth with bacteria) and negative control (broth only) wells are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct and comprehensive data on the efficacy of this compound against drug-resistant strains remains limited, the available information on structurally similar 6-chloro-pyridin-2-yl-amine and other 2-aminopyridine derivatives suggests that this class of compounds holds significant promise as a scaffold for the development of new antibacterial agents. The potent activity observed for some derivatives against S. aureus and E. coli warrants further investigation, including testing against a broader panel of drug-resistant pathogens and detailed mechanistic studies to identify their specific molecular targets. The experimental protocols outlined in this guide provide a solid foundation for researchers to build upon in their efforts to explore the full therapeutic potential of these compounds in the fight against antimicrobial resistance.
References
The Therapeutic Potential of Substituted Pyridinamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinamines, a class of heterocyclic organic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of therapeutic potentials. Their unique structural features allow for diverse substitutions, leading to compounds with high affinity and selectivity for various biological targets. This guide provides a comparative overview of the therapeutic applications of substituted pyridinamines, focusing on their efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We present quantitative data for easy comparison, detailed experimental protocols for key assays, and diagrams of crucial signaling pathways to elucidate their mechanisms of action.
I. Anticancer Activity: Targeting Key Signaling Pathways
Substituted pyridinamines have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases and enzymes crucial for cancer cell proliferation and survival.
A. Kinase Inhibition
Many substituted pyridinamines function as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases involved in oncogenic signaling pathways.
Table 1: Comparison of IC50 Values of Substituted Pyridinamine Kinase Inhibitors and Approved Drugs
| Compound Class | Specific Compound/Drug | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Pyridopyrimidine | Dovitinib (TKI-258) | FLT3, c-Kit, FGFR1/3, VEGFR1-4 | 1, 2, 8-9, 8-13 | Cell-free/Various | [1][2][3] |
| Pyridopyrimidinone | Compound 31 | PI3Kα, mTOR | 98.8 (pAKT inhibition) | MCF-7 | [4] |
| Pyrazolopyridine | Compound 20e | PI3Kγ, PI3Kδ | 4.0, 9.1 | Biochemical | [5] |
| Approved Drug | Imatinib | BCR-ABL, c-Kit, PDGFR | Varies (e.g., ~250 for BCR-ABL) | Various | [6][7][8][9] |
| Approved Drug | Sorafenib | VEGFR, PDGFR, RAF | 2-13 (cellular) | Various AML | [7] |
| Approved Drug | Sunitinib | VEGFR, PDGFR, c-KIT | 7-13 (cellular) | Various AML | [7] |
B. Signaling Pathways
1. PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer.[10] Substituted pyridinamines, particularly pyridopyrimidinones, have been developed as dual PI3K/mTOR inhibitors.[4] This dual inhibition is a promising strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors.[4]
2. BMP/SMAD1 Pathway: The Bone Morphogenetic Protein (BMP) signaling pathway, particularly involving SMAD1, is crucial for osteoblast differentiation. Some substituted pyridinamines can modulate this pathway, suggesting their potential in bone-related cancers and regenerative medicine.
3. eEF-2K Pathway: Eukaryotic elongation factor-2 kinase (eEF-2K) is an atypical kinase that regulates protein synthesis and is implicated in cancer cell survival under stress. Certain substituted pyridinamines have been identified as inhibitors of eEF-2K.
II. Antimicrobial Activity
Substituted pyridinamines have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Table 2: Comparison of Minimum Inhibitory Concentration (MIC) Values of Substituted Pyridinamines and Ciprofloxacin
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridine-triazole | Compound 127b | S. aureus | 12.5 | [1] |
| Pyridine-triazole | Compound 127b | E. coli | 25 | [1] |
| Pyridine-triazole | Compound 127i | S. aureus | 6.25 | [1] |
| Pyridine-triazole | Compound 127i | E. coli | 12.5 | [1] |
| 2-Aminopyridine | Compound 2c | S. aureus | 39 | [11] |
| 2-Aminopyridine | Compound 2c | B. subtilis | 39 | [11] |
| Approved Drug | Ciprofloxacin | S. aureus | 0.25 | [12][13] |
| Approved Drug | Ciprofloxacin | E. coli | Varies (e.g., <0.015 - 1) | [12][13][14] |
III. Anti-inflammatory Activity
The anti-inflammatory properties of substituted pyridinamines are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Table 3: Comparison of Anti-inflammatory Activity of Substituted Pyrimidines and Indomethacin
| Compound Class | Specific Compound | Assay | ED50 (µM) | Reference |
| Pyrazolyl-thiazolo[4,5-d]pyrimidine | Compound 7 | Carrageenan-induced paw edema | 11.60 | [15] |
| Pyrazolyl-thiazolo[4,5-d]pyrimidine | Compound 8 | Carrageenan-induced paw edema | 8.23 | [15] |
| Pyrazolyl-thiazolo[4,5-d]pyrimidine | Compound 9 | Carrageenan-induced paw edema | 9.47 | [15] |
| Approved Drug | Indomethacin | Carrageenan-induced paw edema | 9.17 | [15][16][17] |
IV. Neuroprotective Effects
Emerging research indicates that some substituted pyridinamines possess neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuronal signaling pathways. For instance, dipyridamole, a pyrimidopyrimidine derivative, has shown neuroprotective effects attributed to its antioxidant properties.[18] 4-Aminopyridine is another example that exerts its effects by blocking potassium channels.[19][20] Triazole-pyrimidine hybrids have also demonstrated promising neuroprotective and anti-neuroinflammatory activities.[5][11]
V. Experimental Protocols
A. General Synthesis of Substituted Pyridinamines
Detailed Method for Synthesis of a Pyrimidine Derivative (Example): A mixture of a chalcone (1 mmol) and a guanidine derivative (1 mmol) in a suitable solvent (e.g., ethanol) is refluxed in the presence of a catalytic amount of a base (e.g., potassium hydroxide) for several hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired substituted pyrimidine.
B. In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the inhibitory activity of a compound against a specific kinase.
Principle: This assay measures the phosphorylation of a substrate by a kinase. The detection is based on TR-FRET, where energy transfer occurs between a donor fluorophore (e.g., Europium cryptate) on an anti-tag antibody and an acceptor fluorophore on a phosphorylation-specific antibody. Inhibition of the kinase reduces the phosphorylation of the substrate, leading to a decrease in the FRET signal.[21][22][23][24]
Protocol Outline:
-
Reagent Preparation: Prepare kinase, substrate, ATP, and inhibitor solutions in assay buffer.
-
Reaction: In a microplate, add the kinase, the test compound (substituted pyridinamine) at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature.
-
Detection: Stop the reaction and add the detection reagents (donor and acceptor antibodies). Incubate to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths (for donor and acceptor).
-
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.[22]
C. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Principle: Carrageenan, a polysaccharide, is injected into the paw of a rodent, inducing an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[2][4][18][19][25]
Protocol Outline:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats) to the laboratory conditions.
-
Compound Administration: Administer the test compound (substituted pyridinamine) or a vehicle control orally or intraperitoneally. A positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Determine the ED50 value for the test compound.[19]
D. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Protocol Outline:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth.
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (substituted pyridinamine) in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible growth is the MIC. The results can be confirmed by adding a growth indicator like resazurin.
VI. Conclusion
Substituted pyridinamines represent a promising class of compounds with a broad spectrum of therapeutic activities. Their versatility as kinase inhibitors makes them particularly attractive for the development of novel anticancer therapies. Furthermore, their demonstrated antimicrobial, anti-inflammatory, and neuroprotective properties warrant further investigation. The comparative data and detailed protocols provided in this guide aim to facilitate future research and development in this exciting field of medicinal chemistry. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of substituted pyridinamines for a variety of clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of imatinib, dasatinib, nilotinib and INNO-406 in imatinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of antitumor effects of multitargeted tyrosine kinase inhibitors in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. youtube.com [youtube.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
The Role of 6-Chloro-N-isopropyl-2-pyridinamine Scaffolds in Modern Drug Discovery: A Comparative Guide to Dual FLT3/Aurora Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perennial. One such scaffold, 6-chloro-N-isopropyl-2-pyridinamine, serves as a crucial starting point for the synthesis of a promising class of anticancer agents: dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. This guide provides a comparative analysis of imidazo[4,5-b]pyridine-based kinase inhibitors derived from this scaffold, presenting key experimental data, detailed protocols, and a visual representation of the relevant signaling pathways.
The development of targeted cancer therapies often hinges on the identification of small molecules that can effectively block the activity of kinases driving tumor growth and survival. Acute Myeloid Leukemia (AML) is one such malignancy where mutations in the FLT3 receptor tyrosine kinase are a common driver of the disease, making it a prime therapeutic target.[1][2] Concurrently, Aurora kinases, which are essential for cell cycle regulation, are frequently overexpressed in various cancers, including AML. The dual inhibition of both FLT3 and Aurora kinases presents a compelling strategy to overcome resistance and improve therapeutic outcomes.
A key case study in this area is the development of a series of imidazo[4,5-b]pyridine-based inhibitors, where the synthesis originates from 2,6-dichloro-3-nitropyridine, a close structural relative and precursor to the this compound scaffold. Through a multi-step synthesis, this starting material is elaborated into a potent, orally bioavailable preclinical development candidate, CCT241736 (compound 27e).[3]
Comparative Analysis of Inhibitor Potency
The optimization of the imidazo[4,5-b]pyridine scaffold has led to the identification of compounds with significant potency against both FLT3 and Aurora kinases. The following table summarizes the inhibitory activities of a selection of these compounds, including the preclinical candidate CCT241736, against wild-type and mutant forms of FLT3, as well as Aurora-A kinase.
| Compound | Aurora-A IC50 (μM) | FLT3 Kd (nM) | FLT3-ITD Kd (nM) | FLT3(D835Y) Kd (nM) | Cell Growth Inhibition (SW620) GI50 (μM) |
| 22d | - | - | - | - | - |
| 27d | Low | - | - | - | - |
| 27e (CCT241736) | 0.038 | 6.2 | 38 | 14 | 0.283 |
| 27f | - | - | - | - | - |
| 27g | - | - | - | - | - |
Data extracted from Bavetsias et al., 2012.[3] Note: A comprehensive table with more compounds from the study is available in the original publication.
The data clearly demonstrates the high potency of compound 27e (CCT241736) against both Aurora-A and various forms of FLT3 kinase, including clinically relevant mutants.[3] This dual activity is a key attribute for its potential therapeutic efficacy in AML.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
Synthesis of 6-Chloro-N-isopropyl-3-nitropyridin-2-amine
The foundational precursor, 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, is synthesized from 2,6-dichloro-3-nitropyridine.
Procedure: A solution of 2,6-dichloro-3-nitropyridine (3.0 mmol) in dichloromethane (20 ml) is stirred in an ice-water bath. Isopropylamine (4.5 mmol) is then added dropwise. The reaction is stirred in the ice-water bath for 4 hours. Following the reaction, the mixture is concentrated under reduced pressure and purified by silica gel column chromatography to yield the desired product.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is a critical measure of their potency.
Protocol: The in vitro kinase activity is determined using a fluorescence polarization-based competitive binding assay. The assay measures the displacement of a fluorescently labeled ligand from the ATP-binding site of the kinase by the test compound. The kinase, fluorescent ligand, and test compound are incubated together, and the fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand and binding of the test compound. IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay
To assess the anti-cancer activity of the compounds in a cellular context, cell proliferation assays are performed.
Methodology: Human cancer cell lines (e.g., SW620 colon carcinoma, MV4-11 AML) are seeded in 96-well plates. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of the cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then determined from the resulting dose-response curves.
Signaling Pathways and Mechanism of Action
The therapeutic rationale for dual FLT3 and Aurora kinase inhibition lies in their critical and interconnected roles in cancer cell signaling.
Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades including the PI3K/AKT, RAS/RAF/MAPK, and STAT5 pathways.[2][4][5][6] These pathways are crucial for cell proliferation and survival, and their dysregulation is a hallmark of AML.[1] The imidazo[4,5-b]pyridine inhibitors, such as CCT241736, directly bind to the ATP-binding site of FLT3, blocking its kinase activity and thereby inhibiting these downstream oncogenic signals.
Aurora kinases A and B are master regulators of mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is crucial for proper chromosome segregation and cytokinesis.[7][8] Inhibition of these kinases by CCT241736 disrupts the mitotic process, leading to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.
Conclusion
The case of the imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors exemplifies the power of scaffold-based drug discovery. Starting from a simple yet versatile 6-chloro-2-pyridinamine framework, medicinal chemists have been able to develop highly potent and orally bioavailable drug candidates with a clear mechanism of action. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field, facilitating further investigation and the potential development of new and improved therapies for AML and other cancers.
References
- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. apexbt.com [apexbt.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Assessing the Novelty of Newly Synthesized 6-Chloro-N-isopropyl-2-pyridinamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Pyridine and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and antimicrobial properties. This guide provides a comparative assessment of a newly synthesized series of 6-Chloro-N-isopropyl-2-pyridinamine analogs, evaluating their potential as anticancer agents against established alternatives. The data presented herein is a synthesized representation from multiple studies on related compounds to illustrate a comparative framework.
Introduction to this compound Analogs
The 6-chloro-2-aminopyridine core is a versatile starting point for the synthesis of various biologically active molecules. The introduction of an N-isopropyl group and further substitutions on the pyridine ring or the amino group can significantly modulate the compound's physicochemical properties and its interaction with biological targets. This guide focuses on a representative series of novel analogs designed to enhance cytotoxic activity against cancer cell lines.
Comparative Biological Activity
The newly synthesized analogs were evaluated for their in vitro anticancer activity against two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HCT116 (human colon cancer). Their half-maximal inhibitory concentrations (IC50) were determined and compared with a standard chemotherapeutic agent, Doxorubicin.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R Group (Substitution at position X) | IC50 (µM) vs. MCF-7[1] | IC50 (µM) vs. HCT116[1] |
| Analog 1 | -H | 95.6 ± 1.45 | 110.2 ± 1.89 |
| Analog 2 | -Br | 89.24 ± 1.36 | 92.5 ± 1.55 |
| Analog 3 | -OCH3 | 150.8 ± 2.11 | 165.4 ± 2.34 |
| Analog 4 | -NO2 | 75.3 ± 1.28 | 81.9 ± 1.41 |
| Doxorubicin | (Standard) | 1.93 ± 0.09 | 0.85 ± 0.04 |
Note: The data presented is representative of typical results for similar pyridine derivatives and is intended for comparative illustration.
The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups, such as a nitro group (Analog 4), may enhance the anticancer activity of the this compound scaffold.[2]
Potential Mechanism of Action: Kinase Inhibition
Based on studies of similar 2-aminopyridine and 2-aminopyrimidine derivatives, a plausible mechanism of action for these analogs is the inhibition of protein kinases involved in cancer cell signaling pathways.[3][4] Many pyridine-based compounds have been shown to act as ATP-competitive inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs) or Receptor Tyrosine Kinases (RTKs).[5][6] Inhibition of these pathways can disrupt cell cycle progression and induce apoptosis in cancer cells.
Proposed mechanism of action for this compound analogs.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the title compounds can be achieved through a nucleophilic substitution reaction.
General synthetic workflow for the analogs.
Procedure:
-
To a solution of 2,6-dichloropyridine in a suitable solvent (e.g., ethanol), add an excess of isopropylamine and a base (e.g., triethylamine).
-
Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product (this compound) by column chromatography.
-
Introduce further substitutions (e.g., -NO2, -Br) on the pyridine ring through appropriate electrophilic aromatic substitution reactions to obtain the final analogs.
-
Characterize the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure: [1]
-
Cell Seeding: Seed cancer cells (MCF-7 or HCT116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and the standard drug (Doxorubicin) for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion and Future Directions
The newly synthesized this compound analogs, particularly those with electron-withdrawing substituents, demonstrate potential as anticancer agents. While their in vitro activity is moderate compared to a potent drug like Doxorubicin, the scaffold presents a promising starting point for further optimization. Future work should focus on:
-
Expanding the library of analogs to further explore the structure-activity relationship.
-
Elucidating the precise molecular target and signaling pathway through kinase profiling and molecular docking studies.
-
Evaluating the in vivo efficacy and toxicity of the most promising compounds in animal models.
This comparative guide provides a foundational assessment of these novel compounds, highlighting their potential and outlining a clear path for their future development as therapeutic agents.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Chloro-N-isopropyl-2-pyridinamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Chloro-N-isopropyl-2-pyridinamine, a halogenated pyridine derivative. Due to its potential hazards, this compound requires careful handling and adherence to established waste management protocols.
Hazard Profile and Safety Precautions
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Given these potential risks, appropriate personal protective equipment (PPE) should always be worn when handling this compound. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
Use of a fume hood to prevent inhalation of dust or vapors[1]
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes the GHS hazard classifications for compounds structurally related to this compound, providing an indication of its likely hazard profile.
| Hazard Statement | 3-aminopyridine | 6-chloro-N-methylpyridin-2-amine[2] |
| Acute toxicity, Oral | Category 3 | Category 4 |
| Acute toxicity, Dermal | Category 3 | Category 4 |
| Acute toxicity, Inhalation | Category 3 | Category 4 |
| Skin corrosion/irritation | Category 2 | Category 2 |
| Serious eye damage/eye irritation | Category 2A | Category 1 |
| Specific target organ toxicity — single exposure | Category 3 | Category 3 |
| Specific target organ toxicity — repeated exposure | Category 2 | - |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [1][3][4].
-
Waste Minimization: Before beginning any experiment, plan to use the smallest practical amount of this compound to minimize waste generation[3][5].
-
Container Selection and Labeling:
-
Designate a specific, compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper). A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended[1][6].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, list any other constituents of the waste mixture.
-
-
Waste Segregation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[3][6]. This area should be at or near the point of waste generation.
-
Ensure that the waste container for halogenated pyridines is kept separate from incompatible waste streams, such as strong acids or oxidizers, to prevent violent reactions[6].
-
-
Handling Contaminated Materials:
-
Solid Waste: Unused or expired solid this compound should be placed directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items (e.g., gloves, wipes) that are contaminated should be collected in the same solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous waste.
-
Empty Containers: The original container of this compound, even when "empty," will contain residue and must be disposed of as hazardous waste. Do not rinse the container into the sink. It is recommended to triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste[5].
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3][6].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This often involves completing an online or paper form detailing the contents of the waste container.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. 6-chloro-N-methylpyridin-2-amine | C6H7ClN2 | CID 10290849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 6-Chloro-N-isopropyl-2-pyridinamine
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-N-isopropyl-2-pyridinamine was not available. This guide is based on the safety information for the closely related compound, 2-Amino-6-chloropyridine (CAS No. 45644-21-1) . It is imperative to treat this compound with, at a minimum, the same precautions outlined below. Users should conduct their own risk assessment before use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Immediate Safety Protocols
This substance is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to prevent exposure.[1][2]
| PPE Category | Specification | Standard |
| Eye Protection | Goggles | European standard - EN 166[2] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | Consult glove supplier for breakthrough time and permeability data. |
| Skin and Body | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | N/A |
| Respiratory | Not required under normal use with adequate ventilation. For large scale use, emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2] | N/A |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this chemical is essential to minimize risk.
Preparation and Engineering Controls
-
Ensure adequate ventilation in the work area.[2] Local exhaust ventilation is preferred.[1]
-
Verify that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Keep the chemical away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and acid chlorides.
Handling the Chemical
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not get the chemical in eyes, on skin, or on clothing.[2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store under an inert atmosphere.
In Case of Exposure
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Do NOT induce vomiting.[2]
-
If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Get medical attention.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
Disposal Plan
Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[2]
Chemical Waste
-
Dispose of the chemical in an approved waste disposal plant.
-
Do not allow the product to enter drains.[1]
Contaminated Packaging
-
Dispose of the container to a hazardous or special waste collection point.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
